Retinol Palmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-FFHKNEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021241 | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-81-2 | |
| Record name | Retinol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vitamin A palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |
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| Record name | retinyl palmitate | |
| Source | DTP/NCI | |
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| Record name | Retinol, hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |
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| Record name | VITAMIN A PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |
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| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28.5 °C | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Metabolism of Retinyl Palmitate
Biosynthesis and Esterification Mechanisms of Retinol (B82714)
Retinol, upon uptake by cells, is esterified into retinyl esters, primarily retinyl palmitate, for storage. This esterification is crucial for the efficient storage of vitamin A and is mediated by specific enzymes. nih.gov
Enzymatic Esterification of Retinol to Retinyl Palmitate
Two primary enzymes are responsible for the esterification of retinol to retinyl esters: lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT).
Lecithin:retinol acyltransferase (LRAT) : LRAT is a key enzyme that catalyzes the transfer of an acyl group, predominantly from the sn-1 position of phosphatidylcholine (lecithin), to all-trans-retinol, forming fatty acid retinyl esters like retinyl palmitate, stearate (B1226849), and some unsaturated derivatives. nih.govnih.govnih.govresearchgate.netuniprot.org This enzyme is critical for dietary vitamin A storage in the liver and intestine, and for the regeneration of the visual chromophore in the retinoid cycle in the eye, specifically in the retinal pigmented epithelium (RPE). nih.govresearchgate.netuniprot.org The catalytic mechanism of LRAT involves the formation of a thioester intermediate at a specific cysteine residue (e.g., Cys(161) in mouse LRAT) upon incubation with phosphatidylcholine substrates. uniprot.org
Acyl-CoA:retinol acyltransferase (ARAT) : ARAT catalyzes the esterification of retinol using fatty acyl-CoA esters as acyl donors. researchgate.netcapes.gov.brdrugbank.com While both LRAT and ARAT contribute to retinyl ester formation, LRAT is generally considered the predominant enzyme for retinyl ester synthesis in most tissues, including the liver and intestine, especially when retinol is bound to cellular retinol-binding protein I (CRBP-I). researchgate.netcapes.gov.brembopress.orgescholarship.orgresearchgate.net ARAT activity has been identified in various tissues, including the retinal pigment epithelium, where it can esterify both all-trans-retinol and 11-cis-retinol (B117599). drugbank.comdtic.mil Studies suggest that ARAT activity can be attributed to enzymes like acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) and acyl-CoA:monoacylglycerol acyltransferase 1 (MGAT1), with DGAT1 exhibiting higher specific enzymatic activity in certain tissues. escholarship.org
Substrate Specificity and Kinetic Parameters of Esterifying Enzymes
Enzymatic esterification exhibits substrate specificity and distinct kinetic parameters. LRAT preferentially utilizes phosphatidylcholine as an acyl donor, specifically transferring the fatty acyl group from the sn-1 position. nih.govresearchgate.netuniprot.org ARAT, on the other hand, utilizes acyl-CoA pools within cells, offering a broader fatty acyl-CoA substrate specificity, leading to the synthesis of various retinyl esters, including unsaturated fatty acids like retinyl oleate. researchgate.net
Research on ARAT activity in bovine retinal pigment epithelium has shown that it uses palmitoyl (B13399708) coenzyme A as an acyl donor. drugbank.com While LRAT is potently inhibited by the retinyl ester analog all-trans-retinylbromoacetate, ARAT is also inhibited by this compound but uniquely by progesterone. drugbank.com Kinetic studies have revealed that the maximum turnover rate (Vmax) of ARAT can be similar to that of LRAT; however, the Michaelis constant (Km) of ARAT for all-trans-retinol is significantly higher (approximately 10-fold) than that of LRAT. drugbank.com This suggests that ARAT may complement LRAT, especially under conditions of high all-trans-retinol availability, such as following exposure to bright light in the retina. drugbank.com
Table 1: Key Characteristics of Retinol Esterifying Enzymes
| Enzyme | Acyl Donor | Primary Location | Key Role | Substrate Specificity | Inhibition |
| LRAT | Phosphatidylcholine (sn-1 position) nih.govresearchgate.netuniprot.org | Intestine, Liver, Retinal Pigment Epithelium nih.govresearchgate.netuniprot.org | Vitamin A storage, Visual chromophore regeneration nih.govresearchgate.net | All-trans-retinol nih.gov | All-trans-retinylbromoacetate drugbank.com |
| ARAT | Fatty acyl-CoA esters researchgate.netcapes.gov.brdrugbank.com | Retinal Pigment Epithelium, Hepatic Stellate Cells drugbank.comnih.gov | Complements LRAT, especially with high retinol drugbank.com | All-trans-retinol, 11-cis-retinol drugbank.com | All-trans-retinylbromoacetate, Progesterone drugbank.com |
Hydrolysis and De-esterification of Retinyl Palmitate
For stored retinyl esters to become biologically active or to be mobilized for transport, they must first be hydrolyzed back to retinol. This process is catalyzed by retinyl ester hydrolases (REHs). mdpi.com
Retinyl Ester Hydrolase Activity and Regulation
Retinyl ester hydrolases (EC 3.1.1.21), also known as retinyl-palmitate palmitohydrolase, catalyze the hydrolysis of retinyl palmitate into retinol and palmitate. mdpi.comwikipedia.org These enzymes are crucial for mobilizing vitamin A from its storage forms. mdpi.comnih.govtaylorfrancis.com
Various enzymes exhibit retinyl ester hydrolase activity, including:
Hormone-sensitive lipase (B570770) (HSL) : In adipose tissue, HSL acts as a physiologically relevant REH, mobilizing retinyl esters from adipocytes. nih.gov Studies have shown that mice lacking HSL expression are unable to hydrolyze adipocyte retinyl esters, leading to abnormal retinoid signaling. nih.govresearchgate.net Fasting can reduce hepatic retinyl ester hydrolase activity while increasing it in adipose tissue, indicating differential regulation. researchgate.net
Carboxylesterases (CES) : Certain carboxylesterases, such as CES3 and CES10, have been identified as having retinyl ester hydrolase activity, particularly in the liver. mdpi.com
Adipose triglyceride lipase (ATGL) : ATGL, along with its co-activator CGI-58 (comparative gene identification-58), has been implicated in retinyl ester hydrolysis. mdpi.com
Lysosomal acid lipase (LAL) : LAL contributes to the hydrolysis of retinyl esters, particularly those taken up via chylomicron remnants in the endocytic system. mdpi.comnih.gov
Lipoprotein lipase (LPL) : LPL is proposed to hydrolyze chylomicron retinyl esters in peripheral tissues, facilitating retinol uptake. nih.govnih.gov
The activity of REHs is subject to regulation. For instance, the expression and activity of hepatic and intestinal LRAT are regulated by retinoid nutritional status, suggesting a feedback mechanism. nih.gov Negative regulation of hydrolase activity can involve various processes that decrease the rate of hydrolysis of bonds. ebi.ac.ukjax.org
Cellular Localization of Hydrolytic Enzymes
Retinyl ester hydrolases are found in various cellular compartments, reflecting the diverse sites of vitamin A metabolism and storage.
Hepatocytes : In hepatocytes, REHs are found in the endocytic system, endoplasmic reticulum (ER), and lipid droplets. mdpi.com Chylomicron remnant retinyl esters are rapidly cleared from plasma and appear in plasma membrane/endosomal fractions of the liver, where neutral and acid, bile salt-independent retinyl ester hydrolase activities are present. nih.gov These esters are subsequently hydrolyzed and/or transferred to the endoplasmic reticulum. nih.gov
Hepatic Stellate Cells (HSCs) : HSCs are the primary storage site for retinyl esters in the liver, holding 50-80% of the body's total vitamin A in cytosolic lipid droplets. mdpi.comnih.govnovapublishers.comnih.govresearchgate.net Mobilization of these stores requires REH activity. mdpi.com
Retinal Pigment Epithelium (RPE) : In the RPE, 11-cis retinyl esters and their corresponding hydrolase activities are localized mainly in plasma membrane-enriched fractions, while all-trans retinyl esters and their hydrolases are predominantly found in the endoplasmic reticulum. researchgate.net
Adipose Tissue : Retinyl ester hydrolase activity is present in adipose tissue, with HSL being a major contributor. nih.govresearchgate.net
Kidney and Adrenal Glands : Lipid-protein aggregates associated with retinyl palmitate hydrolase activity have been identified in the cytosol of kidney and adrenal glands. cambridge.org
Table 2: Examples of Retinyl Ester Hydrolases and Their Localization
| Enzyme/Activity | Primary Localization | Role in Retinyl Ester Metabolism |
| HSL | Adipose Tissue nih.govresearchgate.net | Mobilizes retinyl esters from adipocytes nih.govresearchgate.net |
| Carboxylesterases (e.g., CES3, CES10) | Liver (microsomal) mdpi.comnih.gov | Hydrolysis of retinyl palmitate mdpi.comnih.gov |
| ATGL, CGI-58 | Hepatic Stellate Cells (LDs) mdpi.com | Contribution to RE hydrolysis in lipid droplets mdpi.com |
| LAL | Lysosomes (Hepatocytes) mdpi.com | Hydrolysis of REs from chylomicron remnants mdpi.comnih.gov |
| LPL | Peripheral tissues (endothelium surface) nih.govnih.gov | Hydrolysis of chylomicron retinyl esters nih.govnih.gov |
| Neutral REH | Plasma membrane/Endosomes (Hepatocytes) nih.gov | Initial hydrolysis of chylomicron retinyl esters nih.gov |
| Acidic REH | Plasma membrane/Endosomes (Hepatocytes) nih.gov | Initial hydrolysis of chylomicron retinyl esters nih.gov |
Intracellular Transport and Trafficking of Retinyl Palmitate
Intracellular transport and trafficking of retinyl palmitate and its metabolic products are highly organized processes mediated by specific binding proteins and cellular pathways.
Chylomicron Remnant Uptake : Dietary retinyl esters are absorbed by intestinal cells, re-esterified, and packaged into nascent chylomicrons. nih.gov Chylomicrons transport dietary fats and cholesterol, including retinyl esters, from the small intestine via the lymph into the bloodstream. aginganddisease.org In the capillaries, chylomicron triglycerides are broken down by lipoprotein lipase, and the resulting triglyceride-depleted chylomicron remnants, containing retinyl esters, are taken up by the liver. aginganddisease.org The liver, particularly hepatocytes, clears the majority (65-75%) of chylomicron retinyl esters. mdpi.comnih.govnih.gov
Transfer to Hepatic Stellate Cells (HSCs) : While hepatocytes initially take up chylomicron remnants, a significant portion of the retinoids is subsequently transferred to hepatic stellate cells (HSCs), which are specialized for long-term vitamin A storage. nih.govnovapublishers.comnih.govresearchgate.netnih.govresearchgate.net HSCs store 50-80% of the body's total vitamin A as retinyl palmitate in cytoplasmic lipid droplets. nih.govnovapublishers.comnih.govresearchgate.net The transfer of retinoids from parenchymal cells (hepatocytes) to stellate cells requires the hydrolysis of retinyl palmitate to retinol in parenchymal cells. jst.go.jp
Cellular Retinol-Binding Proteins (CRBPs) : Intracellular transport of retinol and its metabolites involves various cellular retinol-binding proteins (CRBPs), which belong to the intracellular lipid-binding protein family. doi.orgnih.govnih.govscbt.comresearchgate.net These proteins bind to retinol and retinal, solubilizing the hydrophobic compounds and protecting them from non-specific reactions, thus facilitating their trafficking between metabolic sites. nih.govnih.govscbt.comresearchgate.net
CRBP-I : Found in many tissues, particularly abundant in liver, kidney, and testes. CRBP-I mediates cellular uptake of retinol, solubilizes it, and presents it to enzymes for synthesis of retinoic acid or retinyl esters. embopress.orgnih.govscbt.com CRBP-I is essential for efficient retinyl ester synthesis and storage, with CRBP-I deficiency leading to reduced retinyl ester accumulation in hepatic stellate cells. embopress.org
CRBP-II : Primarily expressed in the absorptive cells of the small intestine, CRBP-II plays a crucial role in the absorption of retinoids and carotenoids and the biosynthesis of retinyl esters for chylomicron formation. nih.govnih.govscbt.commdpi.com CRBP-II-retinol complexes serve as substrates for the conversion of retinol into retinyl esters. nih.gov
STRA6 : The stimulated by retinoic acid 6 (STRA6) protein is a multi-transmembrane domain receptor for retinol-binding protein 4 (RBP4), facilitating the cellular uptake of retinol from RBP4. mdpi.comnih.govnih.gov STRA6-mediated retinol transport is coupled with intracellular CRBP-I concentrations and LRAT activity, which stores excess intracellular retinol as retinyl esters. nih.govelifesciences.org
Lipid Droplets : Retinyl palmitate is stored within cytosolic lipid droplets, especially in hepatic stellate cells. mdpi.comnih.govnovapublishers.comnih.govresearchgate.netresearchgate.net These lipid droplets serve as dynamic storage sites for vitamin A, ensuring a sustained supply as needed. mdpi.com
Table 3: Key Proteins in Retinyl Palmitate Intracellular Transport and Trafficking
| Protein | Function | Main Location(s) |
| CRBP-I | Mediates cellular uptake of retinol, solubilizes it, presents to enzymes for synthesis of retinoic acid or retinyl esters, essential for efficient RE synthesis and storage embopress.orgnih.govscbt.com | Liver, Kidney, Testes, various tissues embopress.orgnih.govscbt.com |
| CRBP-II | Intestinal absorption of retinoids and carotenoids, biosynthesis of retinyl esters for chylomicrons nih.govnih.govscbt.commdpi.com | Small intestinal enterocytes nih.govnih.govmdpi.com |
| STRA6 | Receptor for RBP4, mediates cellular uptake of retinol mdpi.comnih.govnih.gov | Various cell types, including those at the blood-brain barrier mdpi.comnih.govnih.gov |
| RBP4 | Transports retinol in serum mdpi.comnih.govcambridge.org | Serum (secreted by liver) nih.gov |
Protein-Mediated Transport Mechanisms (e.g., RBP, CRBP, TTR)
Once absorbed, retinol (derived from retinyl esters) is primarily transported in the bloodstream bound to specific carrier proteins. Retinol-binding protein (RBP), also referred to as RBP4, serves as the specific plasma carrier of retinol, facilitating its transport from the liver to target cells mdpi.comelifesciences.orgnih.gov. This RBP-retinol complex, known as holo-RBP, then associates with transthyretin (TTR), a homotetrameric protein nih.govmdpi.com. This complex formation with TTR is critical as it increases the molecular weight of holo-RBP, preventing its rapid glomerular filtration and subsequent loss through the kidneys nih.govmdpi.comresearchgate.net. The retinol-RBP-TTR complex delivers retinol to peripheral tissues via cell surface receptors specific to RBP mdpi.comelifesciences.org.
Within cells, free retinol is bound by cellular retinol-binding proteins (CRBPs), such as CRBP1, which help to control intracellular free retinol concentrations, protect it from degradation, and direct it to metabolic enzymes mdpi.comiarc.fr. CRBP1 is present in most cell types and acts as an intracellular transporter, also safeguarding cell membranes from potential damage by free retinol mdpi.comnih.gov.
Membrane Association and Exchange Dynamics
The uptake of dietary retinoids, including retinyl esters, from the intestinal lumen involves their incorporation into mixed micelles with bile salts, facilitating their passage through the unstirred layer to the intestinal brush border membrane mdpi.com. Once absorbed into enterocytes, retinyl esters are packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream mdpi.comwho.int.
In the circulation, chylomicrons undergo remodeling, primarily involving the hydrolysis of their triglyceride core by lipoprotein lipase (LPL) on the surface of capillary endothelial cells in extrahepatic tissues, such as adipose and muscle nih.govnih.gov. This process leads to the formation of smaller chylomicron remnants, which still contain retinyl esters nih.gov. LPL plays a significant role in facilitating the uptake of postprandial vitamin A by extrahepatic tissues, not only by promoting chylomicron remnant formation but also by directly hydrolyzing chylomicron retinyl esters, thereby enhancing retinoid uptake by tissues nih.govnih.gov. While the exact mechanisms for cellular uptake of retinyl esters are not fully elucidated, LPL-mediated hydrolysis is a key factor in this process. Additionally, retinyl esters carried in chylomicrons can undergo exchange with other plasma lipoproteins, including low-density lipoproteins (LDL) and high-density lipoproteins (HDL).
Systemic Distribution and Organ-Specific Metabolism
Vitamin A, primarily stored as retinyl palmitate, is distributed systemically, with significant organ-specific metabolic processing.
Hepatic Uptake and Processing
The liver serves as the main storage depot for vitamin A, accounting for approximately 70-80% of the total body retinoid stores mdpi.comresearchgate.net. Following intestinal absorption, chylomicron remnants deliver their retinyl ester content predominantly to the liver mdpi.comresearchgate.netwho.intnih.gov. Within hepatocytes, these retinyl esters are hydrolyzed back to retinol by retinyl ester hydrolases (REH) researchgate.netnih.gov. If retinol is not immediately required by the body, it is re-esterified, primarily by lecithin-retinol acyltransferase (LRAT), into retinyl palmitate and other retinyl esters, and then stored in lipid droplets within hepatic stellate cells (HSCs) mdpi.comelifesciences.orgwho.intnih.gov. Hepatocytes are central to the uptake and processing of dietary retinol and the synthesis and secretion of RBP, while HSCs are the primary site for retinoid storage.
Extrahepatic Tissue Metabolism of Retinyl Palmitate
Beyond the liver, various extrahepatic tissues also metabolize and store retinyl palmitate and other retinoids. These tissues include adipose tissue, lungs, kidneys, skin, spleen, heart, skeletal muscle, and bone marrow mdpi.comresearchgate.netwho.int. Adipose tissue, for instance, can store a considerable fraction, estimated at 10-20%, of total body retinoids as retinyl esters. The uptake of postprandial retinyl esters by these tissues is facilitated by lipoprotein lipase (LPL) activity elifesciences.orgnih.gov. In times of dietary vitamin A deficiency, these extrahepatic retinyl ester stores can be mobilized. In the eye, particularly the retinal pigment epithelium, retinyl esters are converted to 11-cis-retinal, which is essential for vision.
Interconversion Pathways with Other Retinoids
Retinyl palmitate is part of a dynamic network of interconversion pathways involving other retinoids, crucial for maintaining diverse physiological functions.
Pathways Involving Retinol and Retinaldehyde
The primary step in mobilizing stored retinyl palmitate is its hydrolysis to retinol, catalyzed by retinyl ester hydrolases (REHs). This free retinol then serves as a central intermediate. Retinol can be reversibly oxidized to retinaldehyde (also known as retinal) by retinol dehydrogenases (RDHs), notably RDH1 and RDH10. Conversely, retinaldehyde can be reduced back to retinol by retinaldehyde reductases.
Retinaldehyde is a key precursor for the synthesis of retinoic acid, the biologically active form of vitamin A that regulates gene expression. The oxidation of retinaldehyde to retinoic acid is an irreversible step catalyzed by retinaldehyde dehydrogenases (RALDHs), including RALDH1, RALDH2, and RALDH3 (also known as ALDH1A1, ALDH1A2, and ALDH1A3).
Conversely, retinol can be re-esterified to retinyl esters, including retinyl palmitate, for storage. This esterification is primarily carried out by lecithin:retinol acyltransferase (LRAT), which transfers fatty acids (like palmitic acid) from phospholipids (B1166683) to retinol mdpi.com. Acyl-CoA:retinol acyltransferase (ARAT) can also perform this esterification, though its role may be more pronounced in specific tissues like mammary glands and skin.
The conversion processes are summarized in the following table:
| Reaction | Key Enzymes Involved | Directionality | Physiological Role |
| Retinyl Palmitate → Retinol | Retinyl Ester Hydrolases (REH) | Hydrolysis | Mobilization from storage |
| Retinol ⇌ Retinaldehyde | Retinol Dehydrogenases (RDH) / Retinaldehyde Reductase | Reversible | Intermediate in active retinoid synthesis and vision |
| Retinaldehyde → Retinoic Acid | Retinaldehyde Dehydrogenases (RALDH/ALDH) | Irreversible | Gene regulation, cellular differentiation |
| Retinol → Retinyl Palmitate (and other esters) | Lecithin-Retinol Acyltransferase (LRAT), ARAT | Esterification | Storage |
Relationship to Retinoic Acid Synthesis
Retinyl palmitate, the primary storage form of vitamin A (retinol) in the body, plays a crucial role in maintaining vitamin A homeostasis and serves as a precursor for the synthesis of retinoic acid (RA), a potent signaling molecule essential for diverse biological processes, including embryonic development, cell differentiation, and proliferation wikipedia.orgmdpi.comnih.govbioscientifica.comnih.gov. The conversion of retinyl palmitate to retinoic acid is a multi-step enzymatic process involving several key intermediates and enzymes.
The initial step in this pathway involves the hydrolysis of retinyl palmitate into retinol and palmitic acid. This reaction is catalyzed by various retinyl ester hydrolases (REHs), which control the release of retinol from its stored forms in tissues such as the liver and adipose tissue ontosight.aiwikipedia.orgmdpi.comnih.govnih.gov. This hydrolysis is critical for making retinol bioavailable for subsequent metabolic conversions ontosight.ai.
Following hydrolysis, retinol undergoes a two-step oxidative process to yield retinoic acid. The first oxidation involves the reversible conversion of retinol to retinaldehyde (also known as retinal). This step is primarily catalyzed by retinol dehydrogenases (RDHs), a diverse group of enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family, or by alcohol dehydrogenases (ADHs) mdpi.comwikipedia.orgtaylorandfrancis.comnih.govnih.govwikipedia.orgplos.orgbioscientifica.comnih.gov. Notably, retinol dehydrogenase 10 (RDH10) is a key enzyme in this conversion during embryogenesis, and the oxidation of retinol to retinaldehyde is often considered the rate-limiting step in retinoic acid biosynthesis mdpi.complos.org.
The second oxidation step involves the irreversible conversion of retinaldehyde to retinoic acid. This crucial reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH1A) family, including ALDH1a1, ALDH1a2, and ALDH1a3 wikipedia.orgthegoodscentscompany.comtaylorandfrancis.comnih.govnih.govwikipedia.orgplos.orgbioscientifica.comnih.gov. This irreversible oxidation ensures the controlled production of retinoic acid, which is a highly active compound with specific regulatory roles in gene expression through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) nih.govwikipedia.orgbioscientifica.comlipidmaps.org. The sequential nature of these enzymatic reactions ensures tight regulation of retinoic acid levels, as both excess and deficiency of RA can have detrimental effects on cellular function and development wikipedia.orgnih.gov.
The enzymatic pathway is summarized in the table below:
| Step | Substrate | Product | Key Enzyme(s) | Reversibility |
| 1. Hydrolysis | Retinyl Palmitate | Retinol + Palmitic Acid | Retinyl Ester Hydrolases (REHs) ontosight.aimdpi.comnih.govnih.gov | Irreversible for RA synthesis, but Retinol can be re-esterified for storage by LRAT nih.govmdpi.com |
| 2. Oxidation 1 | Retinol | Retinaldehyde | Retinol Dehydrogenases (RDHs), Alcohol Dehydrogenases (ADHs) mdpi.comtaylorandfrancis.comnih.govnih.govwikipedia.orgplos.orgbioscientifica.comnih.gov | Reversible nih.gov |
| 3. Oxidation 2 | Retinaldehyde | Retinoic Acid | Retinaldehyde Dehydrogenases (RALDHs), ALDH1A family (ALDH1a1, ALDH1a2, ALDH1a3) wikipedia.orgthegoodscentscompany.comtaylorandfrancis.comnih.govnih.govwikipedia.orgplos.orgbioscientifica.comnih.gov | Irreversible wikipedia.orgnih.gov |
This controlled metabolic cascade from stored retinyl palmitate to biologically active retinoic acid highlights the intricate regulatory mechanisms governing vitamin A utilization in chordates nih.gov.
Cellular Storage and Mobilization of Retinyl Palmitate
Lipid Droplet Formation and Retinyl Ester Accumulation
Retinyl esters, predominantly retinyl palmitate, are hydrophobic molecules stored within cytosolic lipid droplets (LDs). nih.govmdpi.com These specialized organelles consist of a neutral lipid core, containing retinyl esters and triacylglycerols, enclosed by a phospholipid monolayer. researchgate.net The formation of these droplets is a critical process for preventing the potential cytotoxicity of excessive hydrophobic compounds. nih.gov
The biogenesis of lipid droplets is initiated in the endoplasmic reticulum (ER), where neutral lipids like triglycerides are synthesized and accumulate between the leaflets of the ER membrane. youtube.com Research has shown that retinyl esters have an intrinsic ability to sequester and nucleate within lipid bilayers, driving the formation of lipid droplets even independently of triacylglycerol synthesis. nih.govresearchgate.net This process involves the phase separation of neutral lipids from the membrane, leading to the budding of a nascent lipid droplet into the cytosol. researchgate.netyoutube.com
In hepatic stellate cells, the hallmark of which is the presence of large lipid droplets, these structures are specialized for retinoid storage. nih.govrupress.org The number and size of these droplets are significantly influenced by dietary retinoid intake. nih.gov Two types of lipid droplets have been observed in HSCs: smaller droplets enclosed by a distinct membrane and larger droplets that appear to be membrane-free. nih.gov The enzyme lecithin:retinol (B82714) acyltransferase (LRAT) is fundamental to this process, as it catalyzes the esterification of retinol to form retinyl esters. rupress.orgnih.gov The absence of LRAT leads to a complete lack of HSC lipid droplets. nih.govnih.gov
| Lipid Component | Relative Abundance in HSC Lipid Droplets |
|---|---|
| Retinyl Ester | High (approx. 37.5%) |
| Triglyceride | High (approx. 37.5%) |
| Cholesteryl Ester | Present |
| Cholesterol | Present |
| Phospholipids (B1166683) | Present |
| Free Fatty Acids | Present |
This interactive table summarizes the lipid composition of hepatic stellate cell (HSC) lipid droplets. Retinyl ester and triglyceride are the most abundant components, each making up about three-quarters of the total lipid content. nih.gov
Role of Specific Storage Proteins
The storage of retinyl palmitate is a highly regulated process involving several key proteins. These proteins are involved in the synthesis of retinyl esters and the structural formation of lipid droplets.
Lecithin:retinol acyltransferase (LRAT): This enzyme is paramount for the formation of retinyl esters in the body, including the liver, eye, and intestine. nih.govmdpi.com LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol, forming a retinyl ester. nih.gov This transesterification reaction is a crucial step for both the absorption and storage of vitamin A. nih.gov Studies on mice lacking the LRAT gene (Lrat-/-) have demonstrated its critical role; these mice have virtually no retinyl ester stores in the liver and lack the characteristic lipid droplets in their hepatic stellate cells. nih.govnih.gov
Adipocyte-differentiation related protein (ADRP/Perilipin 2): ADRP is a protein associated with the surface of lipid droplets in various cell types, including hepatic stellate cells. nih.govnih.gov It is involved in regulating the storage and mobilization of neutral lipids.
TIP47 (Tail-interacting protein of 47 kDa/Perilipin 3): Similar to ADRP, TIP47 is a lipid droplet-associated protein that has been identified on HSC lipid droplets and is believed to play a role in their formation and trafficking. nih.gov
Cellular Retinol-Binding Proteins (CRBPs): These proteins bind to retinol within the cytoplasm, solubilizing it and delivering it as a substrate to enzymes like LRAT for esterification. mdpi.comnih.gov This interaction facilitates the efficient synthesis of retinyl esters for storage.
Regulatory Mechanisms of Retinyl Ester Mobilization
The mobilization of stored retinyl esters is essential for maintaining a steady supply of retinol to peripheral tissues. nih.gov This process requires the hydrolytic action of enzymes known as retinyl ester hydrolases (REHs), which cleave the ester bond to release retinol and a fatty acid. nih.govmdpi.com While the physiological importance of these enzymes is clear, the specific identities and regulatory mechanisms of all hepatic REHs are not fully understood. exlibrisgroup.com
Mobilization is triggered by the body's demand for vitamin A. mdpi.com The released retinol is then bound to retinol-binding protein 4 (RBP4) for transport through the circulation to target tissues. mdpi.commdpi.com Several enzymes have been identified as having REH activity in different tissues:
Hormone-sensitive lipase (B570770) (HSL): In adipose tissue, HSL functions as a physiologically significant REH. nih.gov Mice lacking HSL cannot effectively hydrolyze retinyl esters stored in their adipocytes, leading to impaired retinoid signaling. nih.gov
Patatin-like phospholipase domain-containing protein 3 (PNPLA3): This lipase has been shown to hydrolyze retinyl palmitate in human hepatic stellate cells. mdpi.com Its expression can be upregulated by retinol, and it promotes the release of retinol from HSCs. mdpi.com
Carboxylesterases: Several hepatic carboxylesterases have been identified as candidate lipases capable of cleaving retinyl esters. mdpi.com
The signaling pathways that initiate the mobilization of hepatic retinyl ester stores in response to the needs of peripheral tissues are still an area of active investigation. mdpi.com
Molecular Mechanisms of Retinyl Palmitate Action Indirect and Direct
Precursor Role in Retinoic Acid Synthesis and Receptor Activation
The most well-established mechanism of retinyl palmitate action is its function as a pro-vitamin that, upon absorption into cells, undergoes enzymatic conversion to all-trans-retinoic acid (ATRA). researchgate.net This conversion is a multi-step process. First, esterases or lipases hydrolyze retinyl palmitate to release retinol (B82714). thetriplehelixian.com Subsequently, retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). nih.govmpg.de Finally, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). mpg.debiologists.com This biologically active metabolite, retinoic acid, is the key molecule that initiates the genomic signaling cascade.
The following table summarizes the key enzymes involved in the conversion of retinyl palmitate to retinoic acid.
| Step | Reactant | Product | Key Enzymes | Cellular Location |
| 1. Hydrolysis | Retinyl Palmitate | Retinol | Esterases, Lipases (e.g., Retinyl Ester Hydrolases - REHs) | Cytoplasm |
| 2. Oxidation (Reversible) | Retinol | Retinaldehyde | Alcohol Dehydrogenases (ADHs), Retinol Dehydrogenases (RDHs) | Cytoplasm, Microsomes |
| 3. Oxidation (Irreversible) | Retinaldehyde | Retinoic Acid | Retinaldehyde Dehydrogenases (RALDHs) | Cytoplasm |
Nuclear Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The genomic effects of retinoic acid are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov Both RARs and RXRs have three subtypes: alpha (α), beta (β), and gamma (γ). nih.gov These receptors function as ligand-activated transcription factors. RARs are activated by all-trans-retinoic acid and 9-cis-retinoic acid, while RXRs are activated by 9-cis-retinoic acid. nih.gov
In the nucleus, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govresearchgate.net In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. mpg.de
Gene Transcription Regulation by Retinoic Acid Metabolites
The binding of retinoic acid to the RAR subunit of the RAR/RXR heterodimer induces a conformational change in the receptor complex. mpg.de This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. mpg.de The coactivator complex then facilitates the transcription of target genes by modifying chromatin structure and recruiting RNA polymerase II. mpg.de This intricate process allows for the precise regulation of a vast number of genes involved in various cellular processes. It is estimated that retinoic acid regulates the expression of over 500 genes. researchgate.net
The table below provides examples of genes regulated by retinoic acid and their functions.
| Gene | Function | Reference |
| HOX genes | Embryonic development and cellular differentiation | researchgate.net |
| CYP26A1 | Retinoic acid catabolism (negative feedback) | mpg.de |
| CRABP2 | Intracellular retinoic acid transport | mdpi.com |
| Genes for Keratins | Epidermal differentiation | researchgate.net |
| Genes for Collagen | Extracellular matrix production | nih.gov |
Interaction with Cellular Proteins and Enzymes
The journey of retinyl palmitate from a storage form to the biologically active retinoic acid involves interactions with several cellular proteins and enzymes. After hydrolysis to retinol, it is bound by cellular retinol-binding proteins (CRBPs). plos.orgnih.gov These proteins are crucial for solubilizing retinol within the aqueous cellular environment and presenting it as a substrate to the enzymes responsible for its conversion to retinaldehyde. nih.gov Similarly, cellular retinoic acid-binding proteins (CRABPs) bind to retinoic acid, facilitating its transport to the nucleus and its interaction with RARs. mdpi.com This controlled transport and delivery system ensures that the active metabolites of vitamin A reach their intended targets and are available for the subsequent steps in the signaling cascade.
Impact on Cell Proliferation and Differentiation Mechanisms
The regulation of gene expression by retinoic acid, the active metabolite of retinyl palmitate, has profound effects on cell proliferation and differentiation. researchgate.net Retinoids are known to be critical for maintaining epidermal homeostasis by regulating the proliferation and differentiation of keratinocytes. researchgate.net Studies have shown that supplementation with retinyl palmitate can reduce T-cell proliferation in certain conditions. nih.govruralneuropractice.com In the context of skin health, retinyl palmitate has been observed to accelerate skin metabolism and promote cell proliferation, which can aid in repairing photodamaged skin. nih.gov Furthermore, the application of retinyl palmitate has been shown to enhance procollagen (B1174764) synthesis in human fibroblasts, a key aspect of its anti-aging effects. mdpi.com These effects are largely attributed to the downstream activation of RAR and RXR, leading to the expression of genes that control the cell cycle and differentiation programs. For example, in cases of high-dose vitamin A administration during gestation, a suppressive effect on developing rat liver was observed, likely due to increased apoptosis and suppressed cell division, highlighting the potent regulatory role of retinoids in cell fate. researchgate.net
The following table outlines the effects of retinyl palmitate on cellular processes.
| Cellular Process | Effect | Key Mediators | Reference |
| Cell Proliferation | Can be promoted or inhibited depending on cell type and context | Retinoic Acid, RAR/RXR, Cell cycle regulators | nih.govnih.gov |
| Cell Differentiation | Promotes differentiation of various cell types, including keratinocytes | Retinoic Acid, RAR/RXR, Tissue-specific transcription factors | researchgate.net |
| Apoptosis | Can induce apoptosis in certain cell types | Retinoic Acid, RAR/RXR | researchgate.net |
| Collagen Synthesis | Stimulates procollagen production | Retinoic Acid | mdpi.com |
Physiological Roles and Functional Consequences of Retinyl Palmitate Homeostasis
Contribution to Visual Cycle Function
The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for vision. ebmconsult.com Retinyl palmitate plays a crucial role in this process, particularly within the retinal pigment epithelium (RPE).
The retinal pigment epithelium (RPE) is a single layer of pigmented cells located just outside the neurosensory retina that is essential for the health and function of photoreceptor cells. nih.govwikipedia.org One of its key functions is the uptake, processing, and storage of vitamin A. nih.gov In the RPE, all-trans-retinol transported from the photoreceptors is esterified to form all-trans-retinyl esters, with retinyl palmitate being a major component. arvojournals.orgoculogenetica.com These retinyl esters are stored in cytoplasmic lipid droplets within the RPE, creating a reservoir of vitamin A that can be mobilized for the visual cycle. wikipedia.org
Freshly isolated human RPE cells have been shown to contain various retinyl esters, including 11-cis retinyl stearate (B1226849) and palmitate, and all-trans retinyl stearate, palmitate, and oleate, with all-trans-palmitate being the predominant ester. arvojournals.org The ability of the RPE to store retinyl esters is significant; it holds 2-3 times more retinoids than the neural retina itself. wikipedia.org
Rhodopsin, the primary photopigment in rod photoreceptor cells, consists of the protein opsin covalently bound to 11-cis-retinal. nih.gov The absorption of a photon of light causes the isomerization of 11-cis-retinal to all-trans-retinal, initiating the visual cascade. oculogenetica.com To maintain vision, all-trans-retinal must be converted back to 11-cis-retinal. oculogenetica.com
The regeneration of 11-cis-retinal from all-trans-retinyl esters stored in the RPE is a critical step in the visual cycle. The enzyme RPE65 is essential for the simultaneous hydrolysis and isomerization of all-trans-retinyl esters to produce 11-cis-retinol (B117599). oculogenetica.comresearchgate.net This 11-cis-retinol is then oxidized to 11-cis-retinal, which can be transported back to the photoreceptor outer segments to combine with opsin and regenerate rhodopsin. wikipedia.orgarvojournals.org Studies in isolated frog retinas have shown that while cis-isomers of retinol (B82714) and retinal can promote rhodopsin regeneration, cis-isomers of retinyl palmitate were found to be inactive in that specific experimental setup. nih.gov However, the accumulation of retinyl palmitate in the RPE is a recognized part of the broader visual cycle, serving as the substrate pool for the enzymatic machinery that ultimately produces the necessary 11-cis-retinal. nih.gov
Role in Epithelial Cell Integrity and Differentiation
Vitamin A is essential for maintaining the integrity and function of epithelial tissues throughout the body. nih.govnih.gov Retinyl palmitate, as the storage form of vitamin A, provides the precursor for the synthesis of retinoic acid, the active metabolite that regulates gene expression related to cellular differentiation and proliferation in epithelial cells. wikipedia.orgtaylorandfrancis.com
The influence of retinoids on epithelial barriers is a core mechanism explaining vitamin A's role as the "anti-infective vitamin". nih.gov Retinoic acid, derived from retinol released from retinyl palmitate stores, helps to guide the differentiation of various epithelial cells, ensuring the proper formation of protective barriers in tissues such as the skin, respiratory tract, and gastrointestinal tract. nih.govsigmaaldrich.com In the skin, for instance, retinoids influence cellular division and differentiation, which is fundamental to the stratified structure of the epidermis. sigmaaldrich.com Topically applied retinyl palmitate can be converted within the skin to retinol and then to retinoic acid, which can stimulate collagen production and regulate skin cell turnover. specialchem.com This contributes to smoother skin texture and improved tone. verywellhealth.com
| Tissue | Role of Vitamin A (from Retinyl Palmitate) in Epithelial Integrity | Key Research Findings |
| Skin | Promotes cellular division and differentiation, maintaining the stratified structure of the epidermis. sigmaaldrich.com Stimulates collagen production and regulates cell turnover. specialchem.com | Topically applied retinyl palmitate is converted to retinol and then to retinoic acid in the skin. taylorandfrancis.com |
| Respiratory Tract | Maintains the integrity of the epithelial lining. | Observational studies show an association between vitamin A deficiency and respiratory diseases. nih.gov |
| Gastrointestinal Tract | Supports gut integrity and barrier function. nih.gov | Studies in infants have shown that supplementation with retinyl palmitate can improve gut integrity. nih.gov |
| Conjunctiva (Eye) | Prevents keratinization and maintains mucous-secreting goblet cells. nih.gov | Vitamin A deficiency leads to alterations in the epithelial lining of the eye. nih.gov |
Immunomodulatory Mechanisms Associated with Retinoid Metabolism
Retinoids, supplied through the hydrolysis of retinyl palmitate, are potent modulators of the immune system. taylorandfrancis.com The active form, retinoic acid, plays a critical role in both the innate and adaptive immune responses. nih.govelifesciences.org It influences the development, differentiation, and function of various immune cells, including lymphocytes (T and B cells) and dendritic cells. nih.govresearchgate.net
Retinoic acid is particularly important for mucosal immunity, especially in the gut. nih.gov It promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, and induces the production of immunoglobulin A (IgA), the primary antibody class that protects mucosal surfaces. nih.gov Furthermore, retinoic acid can induce gut-homing properties in T and B cells, ensuring that these immune cells are directed to the intestinal mucosa where they are needed. nih.gov During an infection, large amounts of retinol are required in lymphatic tissues to mount an effective immune response. elifesciences.org While retinol is typically transported by retinol-binding protein (RBP), during inflammation, serum amyloid A (SAA) proteins are induced and can also transport retinol. elifesciences.org
The metabolism of vitamin A to retinoic acid is tightly controlled by a series of enzymes, including alcohol dehydrogenases (ADHs) and retinaldehyde dehydrogenases (RALDHs). nih.govbioscientifica.com This enzymatic control ensures that appropriate levels of retinoic acid are available to regulate immune cell function.
Developmental Biology and Organogenesis Processes
Retinoic acid, derived from the retinol stored as retinyl palmitate, is an essential signaling molecule during embryonic development, influencing the formation of numerous organs and tissues. biologists.comnih.gov It functions as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as transcription factors to regulate the expression of key developmental genes. patsnap.com
During early organogenesis, retinoic acid plays a crucial role in patterning the developing embryo. researchgate.net It is vital for the proper formation of the hindbrain, spinal cord, heart, eyes, limbs, and genitourinary tract. biologists.com For example, in the developing nervous system, a gradient of retinoic acid helps to specify the identity of different regions of the hindbrain and spinal cord. bioscientifica.com In heart development, a lack of retinoic acid can lead to severe defects in heart tube looping and chamber formation. biologists.com
The synthesis of retinoic acid is spatially and temporally regulated during development by the expression of specific enzymes. biologists.com Retinol is converted to retinaldehyde by retinol dehydrogenases (RDHs), and then retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). nih.govbioscientifica.com This precise control over retinoic acid production ensures that it is present in the right place and at the right time to direct proper organ formation.
| Organ/System | Role of Retinoic Acid in Development | Consequence of Deficiency |
| Nervous System | Patterns the hindbrain and spinal cord. bioscientifica.com | Defects in hindbrain and spinal cord formation. biologists.com |
| Heart | Regulates heart tube looping and chamber formation. biologists.com | Dilated heart tube that fails to loop and form chambers properly. biologists.com |
| Eye | Contributes to the development of the optic cup and anterior eye structures. biologists.comresearchgate.net | Defects in anterior eye morphogenesis and optic cup morphology. biologists.com |
| Limbs | Essential for forelimb bud development. biologists.com | Forelimb malformations. biologists.com |
| Genitourinary Tract | Required for proper development. biologists.com | Abnormalities in the genitourinary system. biologists.com |
Influence on Lipid Metabolism and Adipogenesis Pathways
Retinyl palmitate, being a lipid ester, is intrinsically linked to lipid metabolism. It is the main storage form of vitamin A in the body, with the majority stored in the liver, but also in other tissues including adipose tissue. nih.govnih.gov The transport of dietary retinyl palmitate occurs via chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body. patsnap.comnih.gov
The active metabolites of vitamin A, particularly retinoic acid, are known to influence adipogenesis (the formation of fat cells) and lipid metabolism. Retinoic acid can regulate gene expression through its interaction with RARs and RXRs. patsnap.com RXRs can form heterodimers with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and adipocyte differentiation. wikipedia.orgnih.gov The PPARγ isoform is a master regulator of adipogenesis. dovepress.com
The interplay between retinoid signaling and PPARs can influence the expression of genes involved in fatty acid uptake, storage, and oxidation. researchgate.netnih.gov For instance, retinol saturase (RetSat), an enzyme involved in retinoid metabolism, is induced during adipocyte differentiation and its expression is dependent on PPARγ. dovepress.com This highlights a complex regulatory network where the metabolism of stored retinyl palmitate to active retinoids can impact the very tissues in which it is stored.
Neurobiological Functions and Central Nervous System Homeostasis
Vitamin A, in its various metabolic forms, is indispensable for the development and lifelong function of the central nervous system (CNS). gettherapybirmingham.comfrontiersin.org Retinyl palmitate, the predominant storage ester of vitamin A in animals, serves as the precursor to retinol and its transcriptionally active metabolite, all-trans-retinoic acid (ATRA). gettherapybirmingham.comwikipedia.org It is primarily through the action of ATRA that vitamin A exerts its profound influence on neurobiology. The brain possesses the necessary enzymatic machinery for the local synthesis of ATRA from retinol, and the distribution of retinoid receptors in adult brain regions like the hippocampus, cortex, amygdala, and hypothalamus underscores its critical role in mature brain function. nih.gov Retinoid signaling is integral to a multitude of neural processes, including neurogenesis, synaptic plasticity, and the regulation of biological rhythms, thereby maintaining CNS homeostasis. gettherapybirmingham.comnih.govnih.gov
Role in Neurogenesis and Neuronal Differentiation
Retinoid signaling is a crucial regulator of adult neurogenesis, the process of generating new neurons, particularly within the dentate gyrus of the hippocampus. nih.govpnas.org Retinoic acid (RA) is essential for the early stages of neuronal differentiation and the survival of new neurons. nih.govpnas.org Studies have shown that a deficiency in vitamin A leads to a significant decrease in cell proliferation and neurogenesis in the hippocampus. plos.org This impairment is reversible; treatment with retinoic acid can restore adult hippocampal neurogenesis and reverse related memory deficits in vitamin A-deprived animal models. plos.org Beyond its role in patterning the developing nervous system, RA is also involved in the generation of specific neuronal subtypes, including motor neurons and dopaminergic neurons. frontiersin.orgnih.gov
| Study Focus | Key Findings | Model System | Reference |
|---|---|---|---|
| Impact of Vitamin A Deficiency (VAD) on Neurogenesis | Long-term VAD decreased cell proliferation and neurogenesis in the hippocampus. | Rats | plos.org |
| Effect of Retinoic Acid (RA) Restoration | 4 weeks of RA treatment reversed the VAD-induced decrease in neurogenesis. | Rats | plos.org |
| Timing of RA Requirement | RA is required during the early stages of adult neurogenesis and for the survival of new neurons. | Mice | nih.govpnas.org |
| Neuronal Differentiation | RA depletion leads to significantly decreased neuronal differentiation in the dentate gyrus. | Mice | pnas.orgpnas.org |
Modulation of Synaptic Plasticity, Learning, and Memory
The hippocampus, a brain region central to learning and memory, is highly dependent on retinoid signaling. gettherapybirmingham.comtandfonline.com Retinoids are critical for synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism underlying learning and memory. nih.govnih.gov Specifically, vitamin A is required for both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy. pnas.org
Vitamin A deficiency has been shown to cause a profound impairment of hippocampal LTP and a near-complete loss of LTD. pnas.org These effects on synaptic plasticity are not due to defects in basal synaptic transmission but rather to the inability to modify synaptic strength. pnas.org Importantly, these impairments are reversible upon the reintroduction of retinoids, highlighting an ongoing need for vitamin A in the mature brain. pnas.org Studies on rats have demonstrated that vitamin A deficiency reduces the dendritic length and branching of CA1 pyramidal neurons in the hippocampus and decreases spontaneous glutamatergic synaptic events. tandfonline.com These structural and functional deficits were largely absent after dietary vitamin A replenishment. tandfonline.com Research using human cortical tissue has further shown that retinoic acid can increase the size of dendritic spines—the receiving structures of a synapse—and strengthen their ability to transmit signals, providing direct evidence for its role in human synaptic plasticity. scitechdaily.comazolifesciences.com
| Parameter Investigated | Effect of Vitamin A Deficiency | Effect of Retinoid Restoration | Model System | Reference |
|---|---|---|---|---|
| Hippocampal Long-Term Potentiation (LTP) | Severe impairment | Full restoration | Mice | pnas.org |
| Hippocampal Long-Term Depression (LTD) | Complete abolishment | Full restoration | Mice | pnas.org |
| CA1 Pyramidal Neuron Morphology | Reduced dendritic length and branching | Most alterations were absent | Rats | tandfonline.com |
| Glutamatergic Synaptic Events | Decreased frequency | Most alterations were absent | Rats | tandfonline.com |
| Dendritic Spine Size & Signal Transmission | Not Applicable | Increased size and strengthened signals | Human Cortical Neurons | scitechdaily.com |
Regulation of CNS Homeostasis
Beyond cellular functions, retinoids contribute to the broader homeostasis of the central nervous system. This includes the regulation of biological rhythms that are crucial for physiological and behavioral cycles. nih.govresearchgate.net Retinoic acid is involved in controlling the expression of circadian clock genes in the suprachiasmatic nucleus (the body's central clock) and the hippocampus. nih.govresearchgate.net It also plays a role in seasonal rhythms by regulating functions in the hypothalamus and pineal gland. nih.govresearchgate.net
Regulation of Retinyl Palmitate Homeostasis
Transcriptional and Post-Translational Regulation of Enzymes
The enzymatic machinery responsible for the synthesis and hydrolysis of retinyl palmitate is subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels. These control systems allow cells to respond to fluctuating dietary vitamin A intake and metabolic demands.
The primary enzyme responsible for the esterification of retinol (B82714) to form retinyl esters, including retinyl palmitate, is Lecithin:retinol acyltransferase (LRAT). nih.gov The expression of the Lrat gene is, in part, regulated by retinoic acid, an active metabolite of vitamin A. nih.gov This indicates a feedback mechanism where sufficient levels of retinoic acid can influence the storage of its precursor, retinol. Additionally, GATA transcription factors have been identified as important regulators of Lrat transcription in certain cell types. nih.gov
Conversely, the hydrolysis of stored retinyl palmitate to release retinol is carried out by a group of enzymes known as retinyl ester hydrolases (REHs). nih.gov Unlike the singular primary role of LRAT in esterification, multiple enzymes exhibit REH activity, and their regulation is more complex. nih.govnih.gov For instance, the expression and activity of lipoprotein lipase (B570770) (LPL), which is involved in the hydrolysis of retinyl esters from circulating chylomicrons, are regulated by nutritional status. nih.govnih.gov LPL mRNA levels are upregulated by insulin, and its activity is higher in adipose tissue after feeding and lower during fasting. nih.gov
Post-translational modifications also play a role in modulating the activity of these enzymes, although this area is less well-understood for retinoid-metabolizing enzymes compared to other metabolic pathways. These modifications can rapidly alter enzyme function without changing protein levels, providing a faster response to metabolic signals.
Feedback Mechanisms in Retinoid Signaling
The retinoid signaling pathway possesses several feedback loops to maintain homeostasis and prevent the adverse effects of both vitamin A deficiency and toxicity. nih.gov Retinoic acid, the transcriptionally active form of vitamin A, is a key regulator in these feedback mechanisms. nih.govbiologists.com It controls the expression of genes involved in its own synthesis, catabolism, and the storage of its precursor, retinol, in the form of retinyl palmitate.
When cellular levels of retinoic acid are sufficient, it can induce the expression of genes that promote the esterification of retinol into retinyl palmitate, thereby sequestering the precursor for storage. nih.gov For example, the expression of both cellular retinol-binding protein 2 (Rbp2) and Lrat are induced by retinoic acid. nih.gov This coordinated action enhances the trapping of retinol and its conversion to retinyl esters, thus reducing the amount of retinol available for oxidation to retinoic acid. nih.gov
Furthermore, in the intestine, retinoic acid induces the expression of the transcription factor Intestinal Stomach Expressed Gene X (ISX) via a retinoic acid response element (RARE) in its promoter. nih.gov ISX, in turn, represses the expression of Scavenger Receptor Class B Type 1 (SRB1) and Beta-carotene 1,5,5'-monooxygenase 1 (BCMO1), which are responsible for the uptake of dietary carotenoids and their conversion to retinal, a precursor of retinol. nih.gov This feedback mechanism effectively limits the absorption and conversion of provitamin A carotenoids when the body's vitamin A status is adequate, thereby preventing excessive formation of retinol and subsequently retinyl palmitate. nih.gov
Nutritional and Environmental Influences on Metabolism
The metabolism of retinyl palmitate is significantly influenced by an individual's nutritional status and exposure to certain environmental factors. Dietary intake of vitamin A and other nutrients can directly impact the synthesis, storage, and mobilization of retinyl esters.
In times of high dietary vitamin A intake, excess retinol is efficiently esterified to retinyl palmitate and stored, primarily in the liver and adipose tissue. mdpi.com Conversely, during periods of fasting or inadequate vitamin A intake, the hydrolysis of stored retinyl palmitate is upregulated to maintain steady plasma retinol levels. researchgate.net The activity of lipoprotein lipase, which facilitates the uptake of retinyl esters from chylomicrons into peripheral tissues, is higher after feeding and lower during fasting, demonstrating a direct link between nutritional state and retinyl palmitate metabolism. nih.gov
Certain dietary components can also modulate the enzymes involved in retinyl palmitate homeostasis. For example, in vitro studies have shown that alpha-tocopherol (vitamin E) can inhibit retinyl palmitate hydrolase in the liver, kidney, and intestine, while stimulating its activity in the lung. researchgate.net This suggests that vitamin E may act as a physiological effector of tissue retinol homeostasis by influencing the breakdown of retinyl palmitate. researchgate.net
Hormonal Regulation of Retinyl Ester Dynamics
In adipose tissue, the mobilization of stored retinyl esters is mediated by hormone-sensitive lipase (HSL). nih.gov This is the same enzyme responsible for the breakdown of triglycerides during times of energy demand. The regulation of HSL activity by hormones such as catecholamines and insulin provides a link between lipid metabolism and retinoid homeostasis. In mice lacking HSL, the hydrolysis of adipocyte retinyl esters is impaired, leading to abnormal retinoid signaling and adipocyte differentiation. nih.gov
Thyroid hormones also appear to interact with retinoid metabolism. Administration of retinyl palmitate has been shown to affect thyroid gland size and serum thyroid hormone levels in rats. nih.gov While the precise mechanisms are still being elucidated, these findings suggest a regulatory interplay between thyroid status and the dynamics of retinyl ester storage and utilization. researchgate.netnih.gov
Interactive Data Table: Key Regulators of Retinyl Palmitate Homeostasis
| Regulator | Type | Primary Function in Retinyl Palmitate Homeostasis |
| LRAT | Enzyme | Esterifies retinol to form retinyl palmitate for storage. |
| REH | Enzyme | Hydrolyzes retinyl palmitate to release free retinol. |
| LPL | Enzyme | Hydrolyzes retinyl esters in chylomicrons for tissue uptake. |
| HSL | Enzyme | Mobilizes retinyl esters from adipose tissue stores. |
| Retinoic Acid | Metabolite/Ligand | Regulates transcription of LRAT, RBP2, and ISX. |
| GATA Factors | Transcription Factor | Regulate the transcription of the LRAT gene. |
| ISX | Transcription Factor | Represses uptake and conversion of dietary provitamin A. |
| Insulin | Hormone | Upregulates LPL expression, promoting storage. |
| Thyroid Hormone | Hormone | Interacts with retinoid metabolism. |
| Alpha-tocopherol | Nutrient | Modulates REH activity in various tissues. |
Advanced Analytical Methodologies for Retinyl Palmitate Research
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone of retinyl palmitate analysis, providing the necessary separation from complex sample matrices and other related retinoid compounds. The choice of chromatographic technique is often dictated by the sample type and the specific research question.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of retinyl palmitate due to its versatility, robustness, and high resolution. nih.govnih.gov Both normal-phase and reversed-phase systems are utilized, each offering distinct advantages.
Reversed-phase HPLC (RP-HPLC), typically using a C18 or a specialized C30 column, is common for analyzing retinyl palmitate in biological samples like serum and tissues. researchgate.netnih.gov The C30 columns are particularly effective at separating various geometric isomers of retinoids. A simple isocratic RP-HPLC method can reliably separate and quantify retinol (B82714) and retinyl palmitate with high reproducibility and sensitivity. nih.gov For instance, one such method reported a limit of quantification (LOQ) for retinyl palmitate of 15.92 pmol with an intra-assay coefficient of variation of 4.52%. nih.gov Direct analysis of fortified oils is also possible, avoiding laborious saponification steps by simply dissolving the oil in the mobile phase and injecting it directly into the HPLC system. nih.govresearchgate.net This direct approach has shown a limit of quantification of 1.0 mg/kg and excellent linearity (R² = 0.9989) in the working range of 1.0–100 mg/kg. nih.govresearchgate.net
Normal-phase HPLC is also a reliable strategy, particularly for determining retinyl palmitate in fortified edible oils. nih.govnih.gov A validated normal-phase method using a silica column with a mobile phase of n-heptane and isopropyl alcohol achieved a limit of detection (LOD) and LOQ of 0.029 µg/mL and 0.096 µg/mL, respectively. nih.govnih.gov
Detection in HPLC systems is commonly performed using ultraviolet (UV) detectors set at the maximum absorbance wavelength for retinyl palmitate, which is approximately 325-326 nm. nih.govmdpi.com Fluorescence detectors can also be used, offering enhanced sensitivity with an excitation wavelength of 325 nm and an emission wavelength of 480 nm. nih.gov
| Parameter | Reversed-Phase HPLC Example | Normal-Phase HPLC Example |
| Application | Fortified Vegetable Oils nih.gov | Fortified Edible Oils nih.gov |
| Column | C18 (Hypersil Gold, 3 µm) | Silica (DB silica, 5 µm) |
| Mobile Phase | Methanol/tert-Butyl methyl ether | n-heptane/isopropyl alcohol (75:25 v/v) |
| Detector | Fluorescence (Ex: 325 nm, Em: 480 nm) | UV (326 nm) |
| Retention Time | ~11.8 min | ~8 min |
| Linearity (R²) | 0.9989 | 0.9998 |
| LOD | Not specified | 0.029 µg/mL |
| LOQ | 1.0 mg/kg | 0.096 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for metabolite profiling, although its application to the intact retinyl palmitate molecule is limited due to the compound's high molecular weight and thermal lability. Instead, GC-MS is more frequently used to analyze retinol, the core metabolite of retinyl palmitate, following saponification of the ester and subsequent derivatization. nih.govrsc.org This approach is particularly valuable in metabolic studies, such as those using retinol isotope dilution to estimate total body vitamin A stores. nih.govrsc.org
In these methods, retinol is extracted from a biological matrix (e.g., serum), purified by a preliminary HPLC step, and then derivatized to increase its volatility and thermal stability for GC analysis. nih.govrsc.org A common derivatizing agent is O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts retinol into its trimethylsilyl (TMS) ether. nih.govrsc.org The derivatized retinol is then analyzed by GC-MS, where the mass spectrometer provides definitive identification and quantification, even of isotopically labeled forms. nih.govrsc.org While this technique profiles a key metabolite rather than a broad spectrum of retinyl esters, its high sensitivity and specificity make it indispensable for specific quantitative metabolic research. mdpi.com
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental for both quantifying retinyl palmitate and elucidating its chemical structure. These methods exploit the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible Spectroscopy in Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method for the quantification of retinyl palmitate. mnstate.edu The technique is based on the principle that the conjugated double-bond system in the retinoid structure absorbs light in the UV region of the electromagnetic spectrum. mnstate.edu All-trans-retinyl palmitate exhibits a characteristic maximum absorbance (λmax) at approximately 325-326 nm in solvents like ethanol or isopropanol. nih.govox.ac.ukresearchgate.net
This property is routinely used to determine the concentration and purity of retinyl palmitate standards. nih.gov In analytical workflows, UV-Vis spectroscopy can be used as a standalone quantification method, particularly for relatively pure samples, or more commonly as a detection method following chromatographic separation by HPLC. uu.nleurofins.com The absorbance at 326 nm is directly proportional to the concentration, allowing for accurate quantification based on a calibration curve. nih.gov
Nuclear Magnetic Resonance (NMR) for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H-NMR, in particular, can be used for the quantitative analysis of retinyl palmitate, often without the need for chromatographic purification. auremn.org.brnih.gov Specific protons in the retinyl palmitate structure give rise to distinct signals in the NMR spectrum. For instance, the H-15 proton signal appears at approximately δ 4.69, which is well-separated from other signals, allowing for quantification by comparing its integral to that of a known amount of an internal standard. auremn.org.brnih.gov
Beyond quantification, NMR is a primary tool for conformational analysis, which investigates the three-dimensional arrangement of atoms in a molecule. nih.gov For long-chain esters like retinyl palmitate, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons, helping to determine the molecule's preferred conformation in solution. mdpi.com The analysis of chemical shifts and coupling constants can reveal details about the rotational isomerism around single bonds, which is crucial for understanding the molecule's shape and how it interacts with other molecules, such as binding proteins or enzymes. nih.gov While specific conformational studies on retinyl palmitate itself are not widely published, the principles have been applied to study the conformational dynamics of related retinol analogs when bound to proteins. epa.gov
Mass Spectrometry-Based Quantitation and Imaging
Mass spectrometry (MS) has become an indispensable tool in retinoid research due to its unparalleled sensitivity and specificity, allowing for precise mass determination and fragmentation analysis. mdpi.com
When coupled with liquid chromatography (LC-MS, LC-MS/MS), it provides robust and highly sensitive quantification of retinyl palmitate in complex biological matrices like human serum. nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for retinyl palmitate analysis, as it effectively generates a protonated molecule that can be subsequently fragmented. nih.goveurofins.comnih.gov A characteristic fragment ion for retinoids, including retinyl palmitate (after in-source loss of palmitic acid), is observed at m/z 269, corresponding to the retinol molecule after the loss of water ([M-H₂O]⁺). nih.goveurofins.com Monitoring this specific mass transition (Selected Reaction Monitoring, SRM) in a tandem mass spectrometer dramatically increases specificity and lowers detection limits to the femtomole range. nih.gov
| Technique | Ionization Source | Key Fragment Ion (m/z) | LOD (on-column) | Application |
| HPLC-MS nih.govnih.gov | APCI | 269 | ~0.720 pmol | Human Serum |
| SFE-SFC-MS/MS nih.gov | APCI | 269.2 | Not specified | Foods & Supplements |
In addition to quantification, mass spectrometry imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, allow for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govuu.nl This has been applied to retinal tissue, a key site of retinyl ester storage, to map the location of various lipids and bis-retinoid species within the distinct cell layers of the retina with high spatial resolution (5-10 µm). nih.govuu.nl While not always identifying retinyl palmitate by name, these studies demonstrate the capability to image the distribution of retinoid-related molecules in situ, providing critical insights into their localized metabolism and storage. uu.nl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of retinyl palmitate in complex biological matrices. thermofisher.com This technique leverages the separation power of high-performance liquid chromatography (HPLC) with the precise detection and identification capabilities of mass spectrometry.
Methodologies often employ reversed-phase HPLC, with C30 columns being particularly effective for separating retinoids, followed by ionization and mass analysis. wur.nl Atmospheric pressure chemical ionization (APCI) has been shown to be a robust ionization method for retinyl palmitate, yielding a linear response over several orders of magnitude and demonstrating high sensitivity. wur.nlnih.gov Electrospray ionization (ESI) is also utilized. nih.gov
A key advantage of modern LC-MS methods is the ability to analyze retinyl palmitate directly without the need for saponification (hydrolysis), which would convert it to retinol. wur.nl This preserves the integrity of the molecule for analysis. The typical approach involves selected ion monitoring of a specific fragment ion to ensure specificity. For retinyl palmitate, a common fragment ion monitored is m/z 269, which corresponds to the retinoid backbone after the loss of palmitic acid and water. wur.nl The high sensitivity of these methods allows for detection and quantification at very low levels. thermofisher.comnih.gov For instance, limits of detection (LOD) and quantification (LOQ) for retinyl palmitate have been reported in the femtomole to picomole range. wur.nlnih.gov
| Parameter | Reported Value | Methodology | Source |
|---|---|---|---|
| Limit of Detection (LOD) | ~36 fmol/μL | APCI-LC-MS | wur.nl |
| Limit of Quantitation (LOQ) | ~250 fmol/μL (5 pmol on-column) | APCI-LC-MS | wur.nl |
| Limit of Quantitation (LOQ) | 15.92 pmol | HPLC-UV | nih.gov |
| Limit of Quantitation (LLOQ) | 10 ng/mL | LC-MS/MS | thermofisher.com |
Spatial Distribution Analysis using Imaging Mass Spectrometry
Imaging Mass Spectrometry (MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of molecules, including lipids like retinyl palmitate, directly within tissue sections. nih.govrsc.org Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the simultaneous analysis of hundreds of analytes in an untargeted manner while preserving the morphological context of the tissue. nih.govresearchgate.net
In a typical MALDI-MSI experiment, a thin tissue section is coated with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum that acts as a chemical "pixel." By compiling the data from all pixels, a two-dimensional ion density map is created, revealing the specific location and relative abundance of different molecules. maastrichtuniversity.nl
While specific applications of MSI for retinyl palmitate are emerging, the technique is well-established for lipidomics and mapping the distribution of various lipid classes in tissues such as the brain and retina. nih.govnih.gov Given that retinyl palmitate is known to accumulate heterogeneously in organs like the liver and in specific cell layers of the retina, such as the retinal pigment epithelium (RPE), MSI offers a significant opportunity to study this distribution at a microscopic level without the need for chemical labels. researchgate.netnih.gov High-resolution systems can achieve spatial resolutions in the micrometer range, approaching the subcellular level. rsc.orgresearchgate.net
Cellular and Subcellular Localization Techniques
Direct fluorescence imaging of retinyl palmitate is challenging due to its weak intrinsic fluorescence. However, its metabolic precursor and hydrolysis product, retinol, is an endogenous fluorophore. nih.govacs.org Advanced microscopy techniques can exploit the autofluorescence of retinol to provide insights into the localization of retinoid metabolism and, by extension, the sites of retinyl palmitate storage and breakdown.
Two-photon excitation microscopy is particularly useful for imaging endogenous fluorophores in living tissues like the retina. arvojournals.orgarvojournals.org This technique uses a focused laser to excite fluorophores in a very small volume, which minimizes phototoxicity and allows for imaging deeper into tissues. nih.gov Researchers have used two-photon microscopy to visualize the accumulation of fluorescent retinoids (retinol and retinyl esters) in specific subcellular compartments within retinal pigment epithelium (RPE) cells, which were termed "retinosomes" or retinyl ester storage particles (RESTs). nih.govarvojournals.org The increase in fluorescence intensity in these structures was shown to correlate with the formation of retinyl esters as measured by HPLC, providing a dynamic view of retinoid storage. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced method that measures the decay rate of fluorescence, which is sensitive to the molecule's microenvironment. nih.govarvojournals.org While retinol's fluorescence intensity can be low and overlap with other cellular autofluorescence, its lifetime can provide more specific information, making FLIM a promising tool for studying its stability and interactions within the cell. nih.govresearchgate.net
While direct antibody-based detection of a small lipid like retinyl palmitate is not feasible, immunohistochemistry (IHC) and immunocytochemistry (ICC) are invaluable for localizing the proteins that bind and metabolize it. By mapping the distribution of these proteins, researchers can infer the cellular and subcellular sites of retinyl palmitate storage and processing. nih.gov
This colocalization approach relies on highly specific antibodies that target key proteins in the vitamin A metabolic pathway. The bound antibodies are then visualized using fluorescent or enzymatic tags. Several retinoid-binding proteins have been localized using these methods, providing crucial information about where retinyl palmitate is likely to be found. bohrium.com For example, specific cellular retinol-binding proteins (CRBPs) have been identified in distinct cell types and tissues. arvojournals.org
| Protein | Detected Location | Tissue/Cell Type | Implication for Retinyl Palmitate | Source |
|---|---|---|---|---|
| Cellular Retinol-Binding Protein (CRBP) | Retinal Pigment Epithelium (RPE), Müller cells | Rat Retina | Site of retinol transport and esterification | arvojournals.org |
| Cellular Retinol-Binding Protein, Type II (CRBP-II) | Absorptive cells (enterocytes) | Rat Small Intestine | Primary site of dietary retinol absorption and esterification to retinyl palmitate | nih.gov |
| Retinol Binding Protein (RBP) | Uterine glands, areolar trophoblasts | Porcine Placenta | Involved in materno-fetal transport of retinol for esterification | oup.com |
| Cellular Retinol-Binding Protein (CRBP) | Endothelial cells of brain microvasculature, choroid plexus epithelial cells | Rat and Human Brain | Potential sites of retinol transport across the blood-brain barrier | nih.gov |
Radiolabeling and Tracing Studies in Metabolic Research
Isotopic labeling is a fundamental tool for quantitatively tracing the metabolic fate of molecules in vivo. In retinyl palmitate research, either the retinol or the palmitate portion of the molecule can be labeled with stable or radioactive isotopes to study its absorption, distribution, storage, and turnover. researchgate.netnih.gov
Stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), are commonly used in human nutrition studies because they are non-radioactive. researchgate.netservice.gov.uk For instance, ¹³C-labeled palmitate can be administered and its incorporation into various lipid pools, including retinyl esters, can be traced using mass spectrometry. metsol.comresearchgate.netnih.gov This allows researchers to measure the dynamics of de novo fatty acid synthesis and esterification. biorxiv.org Similarly, administering ²H- or ¹³C-labeled retinyl acetate allows for the application of isotope dilution equations to estimate total body stores of vitamin A, as the labeled retinol mixes with the body's endogenous vitamin A pools. researchgate.netservice.gov.uk
Radioactive tracers, such as tritium (³H) or carbon-14 (¹⁴C), offer very high sensitivity for metabolic studies, often in animal models. nih.gov For example, administering [³H]retinol to vitamin A deficient rats allowed researchers to track its conversion to retinyl esters and subsequent distribution and decline in tissues like the liver and kidney over time. nih.gov These tracer studies provide quantitative data on metabolic fluxes and the dynamic interplay between different organs in maintaining vitamin A homeostasis. nih.gov
Mechanistic Research on Retinyl Palmitate in Pathophysiological States
Mechanisms of Retinoid Deficiency-Induced Pathologies
Vitamin A deficiency (VAD) initiates a cascade of cellular and molecular disturbances that compromise physiological functions across multiple organ systems. The biologically active forms of vitamin A, primarily all-trans-retinoic acid (atRA) and 11-cis-retinal, are crucial for gene regulation and vision, respectively. A deficit in their precursor, retinol (B82714), and its storage form, retinyl palmitate, leads to significant pathologies.
Cellular and Molecular Dysregulation in Deficiency States
The absence of adequate retinoids triggers profound changes at the cellular level. Retinoic acid is essential for the normal differentiation and maintenance of epithelial tissues. nih.gov In a deficiency state, normal mucosal surfaces undergo atrophic changes, characterized by the loss of mucus-secreting goblet cells and their replacement by a keratinized, stratified squamous epithelium. nih.gov This process, known as squamous metaplasia, impairs the protective functions of these barriers. pnas.org
Molecularly, VAD disrupts the transcriptional regulation of numerous genes. Retinoic acid binds to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then bind to Retinoic Acid Response Elements (RAREs) on target genes to modulate their expression. nih.govresearchgate.net This signaling pathway is critical for cellular proliferation, differentiation, and apoptosis. nih.govnih.gov A lack of retinoic acid leads to the dysregulation of genes controlling these fundamental processes. For instance, the expression of proteins that form the extracellular matrix, such as collagens, laminins, and fibronectin, is altered, potentially compromising tissue structure and function. nih.gov
Furthermore, deficiency states are associated with increased oxidative stress. In the eye, mild VAD has been shown to increase the transcription of genes involved in oxidative stress pathways, contributing to retinal damage. nih.gov The deficiency also disrupts the expression of genes related to the circadian rhythm, potentially affecting sleep cycles and cellular metabolism. nih.gov
Table 1: Cellular and Molecular Effects of Retinoid Deficiency
Cellular/Molecular Process Mechanism of Dysregulation in Deficiency State Key Molecules Involved Reference Epithelial Integrity Squamous metaplasia; loss of goblet cells and keratinization of mucosal surfaces. - nih.gov Gene Transcription Impaired activation of nuclear retinoid receptors, leading to altered expression of target genes. Retinoic Acid (RA), RARs, RXRs, RAREs [6, 8] Extracellular Matrix Homeostasis Dysregulated expression of ECM component proteins. Collagens, Laminins, Fibronectin researchgate.net Oxidative Stress Increased transcription of oxidative stress pathway genes, particularly in the retina. - nih.gov Circadian Rhythm Disruption of circadian gene expression. - nih.gov
Impact on Specific Organ System Functions (Mechanistic)
The molecular dysregulation caused by VAD manifests as specific pathologies in various organ systems.
Visual System: The eye is particularly vulnerable. A lack of 11-cis-retinal, the chromophore essential for vision, impairs the function of photoreceptor cells (rods and cones), leading to night blindness. capes.gov.brnih.gov Chronic and severe deficiency results in more profound structural damage. It compromises the barrier function of the retinal pigment epithelium (RPE), leading to altered cell morphology, retinal degeneration, and ultimately, irreversible blindness (xerophthalmia). nih.govnih.gov This breakdown is linked to the decreased expression of genes encoding cell adhesion and junctional proteins. nih.gov
Other Systems: VAD is associated with impaired iron metabolism, leading to anemia. nih.gov It can also cause abnormal lung development and growth disturbances. nih.gov During embryonic development, retinoic acid signaling is fundamental for the proper formation of the heart, central nervous system, and limbs, and its absence can lead to severe congenital malformations. researchgate.net
Molecular Basis of Retinyl Ester Excess and Toxicity
Hypervitaminosis A, a state of vitamin A toxicity, occurs from the excessive intake of preformed vitamin A (retinol and its esters like retinyl palmitate). While the body can store significant amounts of retinyl esters, primarily in the liver, exceeding this storage capacity leads to cellular toxicity and systemic pathology. patsnap.com
Cellular Accumulation and Oxidative Stress Mechanisms
Retinyl esters from the diet are transported to the liver and stored within hepatic stellate cells as lipid droplets. patsnap.com When intake chronically exceeds the storage capacity of these cells, excess retinyl esters and free retinol can spill into the circulation and accumulate in other tissues. This accumulation is a key initiating event in toxicity.
At the cellular level, excess retinoids can induce toxicity through several mechanisms. One significant pathway is the induction of oxidative and nitrosative stress. nih.gov High concentrations of retinol and its metabolites can lead to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) like superoxide radicals (O2-•). researchgate.net This can create a vicious cycle where mitochondrial damage leads to further ROS production. researchgate.net The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways. nih.gov For example, in the retina, an excess of all-trans-retinal can increase cytosolic calcium, leading to oxidative stress, DNA damage, and p53-mediated apoptosis. nih.gov
Disruption of Gene Expression and Signaling Pathways
Just as a deficiency of retinoic acid is detrimental, so is an excess. High concentrations of retinoic acid can lead to aberrant activation of RARs and RXRs, causing widespread changes in gene expression that disrupt normal cellular function. nih.gov This is particularly critical during embryogenesis, where precise spatial and temporal gradients of retinoic acid are necessary for patterning. Excess retinoic acid is a known teratogen, disrupting the expression of key developmental genes, such as the homeobox gene Hoxb-1, leading to craniofacial and central nervous system malformations. nih.gov
Beyond canonical nuclear receptor signaling, high levels of retinol can trigger alternative signaling cascades. The complex of retinol bound to its transport protein (RBP) can act as a signaling molecule itself. When this complex binds to the STRA6 membrane receptor, it can initiate a JAK/STAT signaling pathway. pnas.org This leads to the upregulation of target genes like Suppressor of Cytokine Signaling 3 (SOCS3) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). pnas.org The induction of SOCS3 can, in turn, inhibit insulin signaling, providing a molecular link between high vitamin A status and metabolic dysregulation. pnas.org
Pathological Changes in Specific Tissues (Mechanistic e.g., Bone, CNS)
The cellular and signaling disruptions caused by vitamin A toxicity result in distinct pathologies in specific tissues.
Bone: Chronic hypervitaminosis A adversely affects skeletal health. nih.gov Mechanistically, high levels of vitamin A directly stimulate bone resorption by increasing the number and activity of osteoclasts. nih.gov Concurrently, it can inhibit collagen synthesis by osteoblasts, the bone-forming cells. nih.gov This imbalance between bone resorption and formation leads to decreased bone mineral density, osteopenia, an increased risk of fractures, and the formation of bone spurs (hyperostosis). nih.govnih.gov
Central Nervous System (CNS): Acute vitamin A toxicity can cause a rapid increase in intracranial pressure, leading to a condition known as pseudotumor cerebri. nih.gov Symptoms include severe headache, nausea, and vomiting. nih.gov While the precise mechanism is not fully elucidated, it involves disruption of the cerebrospinal fluid dynamics. The CNS relies on the tightly regulated local metabolism of vitamin A, and excessive levels can disrupt neuronal function and homeostasis. nih.gov
Table 2: Mechanistic Basis of Retinyl Ester Toxicity
Pathological Process Underlying Mechanism Affected Tissues/Systems Reference Cellular Toxicity Mitochondrial dysfunction and induction of oxidative/nitrosative stress. Systemic (Liver, Retina) [5, 14] Gene Expression Disruption Aberrant activation of RAR/RXR and teratogenic effects on developmental genes. Embryonic tissues [1, 10] Altered Cell Signaling Activation of JAK/STAT pathway via STRA6 receptor, leading to insulin resistance. Metabolic tissues (e.g., adipose, muscle) researchgate.net Bone Pathology Increased osteoclast activity and bone resorption; decreased collagen synthesis. Skeletal System [1, 7] CNS Pathology Increased intracranial pressure (pseudotumor cerebri). Central Nervous System nih.gov
Role in Specific Disease Mechanisms (Mechanistic Studies)
Cancer Biology: Mechanisms of Retinoid Action in Neoplasia
Retinoids, including retinyl palmitate, exert influence over cellular processes critical to cancer biology primarily through their conversion to active metabolites like retinoic acid. mcgill.cagrantome.com The anti-cancer mechanisms of retinoids are multifaceted, centering on their ability to modulate gene expression by interacting with nuclear receptors. nih.gove-century.us
Retinoids bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gove-century.us Upon binding, these receptors form heterodimers (RAR/RXR) that attach to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.gov This interaction regulates the transcription of genes involved in critical cellular functions such as:
Cell Proliferation: Retinoids can inhibit the proliferation of cancer cells. nih.gove-century.us
Cell Differentiation: They are known to induce differentiation, forcing cancer cells to mature into non-cancerous cell types. grantome.com
Apoptosis: Retinoids can trigger programmed cell death in neoplastic cells. nih.gov
Studies suggest that altered vitamin A metabolism within cancerous tissues may lead to reduced levels of retinoic acid, potentially contributing to the progression of the disease. grantome.com The anti-cancer properties of retinoids have been most extensively studied in breast cancer, melanoma, and colorectal cancer. nih.gov
Conversely, some research has raised concerns about the topical application of retinyl palmitate. Studies on SKH-1 hairless mice indicated that topical application of retinyl palmitate, when combined with exposure to simulated solar light (SSL), may accelerate the onset of skin tumors and increase the incidence of squamous cell neoplasms. fda.govnaturalhealthresearch.org The proposed mechanism involves the breakdown of retinol compounds under UV light, producing toxic free radicals that can damage DNA. ewg.org It is important to note that these are findings from animal studies, and further research is needed to confirm these effects in humans. mcgill.canaturalhealthresearch.org
| Mechanistic Action | Target Genes/Pathways | Outcome in Neoplasia |
| Gene Regulation | RAR/RXR signaling pathway | Modulation of cell proliferation and differentiation genes nih.gove-century.us |
| Cell Cycle Arrest | Cyclin-dependent kinase inhibitors | Inhibition of cancer cell proliferation |
| Induction of Apoptosis | Caspase-3 activation | Programmed cell death of tumor cells nih.gov |
| Promotion of Differentiation | Tissue-specific differentiation markers | Maturation of malignant cells into a non-cancerous state grantome.com |
Metabolic Disorders: Involvement in Lipid Dysregulation
Vitamin A and its derivatives, such as retinyl palmitate, play a significant role in the regulation of carbohydrate, lipid, and protein metabolism. mdpi.comnih.gov The liver is the primary storage site for vitamin A, where it is predominantly stored as retinyl palmitate in hepatic stellate cells. frontiersin.org Adipose tissue also serves as a key site for vitamin A storage and metabolism. nih.gov
Mechanistically, retinoids influence lipid metabolism by regulating the expression of key enzymes involved in fatty acid synthesis and oxidation. mdpi.comnih.gov Retinoic acid, the active metabolite, modulates gene expression through the RAR and RXR nuclear receptors. nih.gov This signaling pathway can impact lipid homeostasis in several ways:
Hepatic Lipid Accumulation: High doses of retinol or retinyl palmitate have been shown to cause an accumulation of lipid droplets, cholesterol, and triglycerides in the rat liver. mdpi.com This is associated with an increased rate of hepatic triglyceride synthesis. mdpi.com
Enzyme Regulation: Vitamin A status can affect the activity and expression of enzymes central to fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase. nih.gov
Adipose Tissue Function: Retinoids are involved in adipogenesis, the process of fat cell formation. frontiersin.org The intermediate metabolite, retinaldehyde, has been shown to inhibit adipogenesis and diet-induced obesity by suppressing the activity of PPAR-γ and RXR. tandfonline.com
Retinol-Binding Protein 4 (RBP4): RBP4, the transport protein for retinol in the blood, has been linked to metabolic disorders. mdpi.com Elevated levels of RBP4 have been observed in individuals with insulin resistance and type 2 diabetes, and the ratio of RBP4 to serum retinol is more strongly correlated with components of the metabolic syndrome than RBP4 levels alone. tandfonline.com
Lecithin-retinol acyltransferase (LRAT), the enzyme that esterifies retinol to form retinyl palmitate, is also implicated in lipid-induced metabolic dysfunction. cdnsciencepub.com Overexpression of LRAT has been observed in high-fat diet-fed rats and palmitate-treated hepatoma cells, leading to depleted retinoic acid production and enhanced fat accumulation. cdnsciencepub.com
| Metabolic Process | Key Molecular Players | Effect of Altered Retinoid Status |
| Hepatic Lipogenesis | Acetyl-CoA carboxylase, Fatty acid synthase | High vitamin A can increase triglyceride synthesis mdpi.comnih.gov |
| Adipogenesis | PPAR-γ, RXR | Retinaldehyde can inhibit fat cell formation tandfonline.com |
| Retinol Transport | Retinol-Binding Protein 4 (RBP4) | Elevated RBP4 is associated with insulin resistance mdpi.comtandfonline.com |
| Retinol Esterification | Lecithin-retinol acyltransferase (LRAT) | Overexpression can lead to fat accumulation cdnsciencepub.com |
Ocular Diseases: Pathophysiological Links Beyond Vision
While the role of vitamin A in the visual cycle is well-established, retinyl palmitate also plays a crucial mechanistic role in maintaining the health of the ocular surface, with pathophysiological links to diseases beyond direct vision impairment, such as dry eye syndrome. karger.comarvojournals.org
The primary mechanism of retinyl palmitate on the ocular surface involves the regulation of epithelial cell proliferation and differentiation and the modulation of mucin production. karger.com
Epithelial Health: Vitamin A is essential for the normal structure and function of conjunctival and corneal epithelial cells. frontiersin.org It helps prevent squamous metaplasia, a condition where the normal, mucus-secreting epithelium is replaced by a keratinized, skin-like epithelium, leading to severe dryness and damage. researchgate.net
Goblet Cell Function: Retinyl palmitate promotes the regeneration and preservation of conjunctival goblet cells. karger.comarvojournals.org These cells are responsible for producing the mucin layer of the tear film. Mucin is critical for stabilizing the tear film and ensuring it spreads evenly across the ocular surface. nih.gov
Mucin Expression: Studies have shown that retinyl palmitate promotes the expression of mucin genes and proteins. nih.gov By improving the mucin layer, it helps to correct the tear film instability that is a hallmark of dry eye disease. nih.gov
In conditions like chronic Stevens-Johnson Syndrome (SJS), which can lead to severe ocular surface keratinization, topical retinyl palmitate has been shown to reverse this process and promote the development of goblet cells. researchgate.net Cytological studies in patients with dry eye have demonstrated that treatment with retinyl palmitate ophthalmic solution leads to a significant increase in goblet cells and a decrease in keratinized cells on the conjunctival surface. karger.com
| Ocular Surface Component | Mechanistic Action of Retinyl Palmitate | Pathophysiological Relevance |
| Corneal/Conjunctival Epithelium | Regulates proliferation and differentiation; inhibits squamous metaplasia karger.comresearchgate.net | Prevents keratinization and maintains a healthy, non-keratinized ocular surface. |
| Conjunctival Goblet Cells | Promotes regeneration and increases cell numbers karger.comarvojournals.org | Enhances the primary source of tear film mucin. |
| Tear Film Mucin Layer | Promotes mucin gene and protein expression nih.gov | Stabilizes the tear film, preventing rapid evaporation and dry spots. |
Dermatological Conditions: Mechanistic Insights into Photoaging and Repair
Retinyl palmitate is a widely used compound in dermatology for its anti-aging and skin repair properties. nih.govnih.gov Its mechanism of action in combating photoaging is multifaceted, involving its conversion within the skin to more active forms and subsequent effects on cellular metabolism, inflammation, and the extracellular matrix.
Upon topical application, retinyl palmitate is absorbed by the skin and enzymatically converted first to retinol, then to retinaldehyde, and finally to retinoic acid, which is the biologically active form that exerts most of the effects. mcgill.canih.gov This gradual conversion process is thought to reduce the potential for skin irritation compared to the direct application of retinoic acid. nih.gov
The key mechanistic insights into its role in photoaging and repair include:
Stimulation of Cell Proliferation and Metabolism: Retinyl palmitate accelerates skin metabolism and promotes the proliferation of skin cells (keratinocytes). nih.govmdpi.com This increased cell turnover helps to bring new, healthy cells to the surface, improving skin texture. verywellhealth.com
Collagen Synthesis and Protection: It stimulates the production of collagen, a crucial structural protein that provides skin with firmness and elasticity. nih.govspecialchem.com Furthermore, immunofluorescence assays have shown that retinyl palmitate can reduce the degradation of collagen in skin cells exposed to UVB radiation. nih.govnih.gov
Anti-inflammatory Effects: Photoaging is associated with a chronic inflammatory state. Retinyl palmitate has been shown to mitigate UVB-induced inflammation by significantly reducing the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govmdpi.com
Inhibition of Apoptosis: UVB radiation can induce programmed cell death (apoptosis) in skin cells. Studies demonstrate that retinyl palmitate can reduce this UVB-induced apoptosis, helping to preserve cell viability. nih.govnih.gov
Activation of PPAR-α: Research indicates that retinyl palmitate can up-regulate the expression of Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a nuclear receptor that plays a protective role in skin photoaging by inhibiting inflammatory responses and reducing oxidative stress. nih.govresearchgate.net
| Cellular/Molecular Target | Mechanistic Action of Retinyl Palmitate | Consequence in Photoaging/Repair |
| Keratinocytes | Accelerates metabolism and proliferation nih.govmdpi.com | Promotes skin renewal and improved texture. |
| Collagen | Stimulates synthesis and reduces degradation nih.govnih.gov | Improves skin firmness and reduces wrinkles. |
| Inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Downregulates expression nih.govnih.govmdpi.com | Reduces inflammation associated with sun damage. |
| Apoptotic Pathways | Inhibits UVB-induced apoptosis nih.govnih.gov | Increases skin cell survival after UV exposure. |
| PPAR-α Receptor | Upregulates expression and activation nih.govresearchgate.net | Enhances skin's protective response against photoaging. |
Experimental Models in Retinyl Palmitate Research
In Vitro Cellular Systems and Organoids
In vitro models, including cellular systems and organoids, are fundamental tools in retinyl palmitate research. They offer controlled environments to study specific cellular and molecular processes without the systemic complexities of a whole organism. These systems are invaluable for high-throughput screening and detailed mechanistic studies.
Primary cells are isolated directly from tissues and have a finite lifespan, closely mimicking the physiology of their tissue of origin. regmednet.comresearchgate.net In contrast, immortalized cell lines are genetically modified to proliferate indefinitely, providing a consistent and readily available supply of cells for research. researchgate.netsemanticscholar.org Both types of cell cultures have been instrumental in retinoid research. For instance, human foreskin fibroblast (HS68) cells have been used to assess the anti-aging properties of microbially produced retinyl palmitate, showing increased procollagen (B1174764) synthesis. nih.gov
While primary cells offer higher physiological relevance, they can be difficult to purify and may lose their specific characteristics in culture. researchgate.net Immortalized cell lines, although robust and easy to grow, may accumulate genetic alterations over time that can affect experimental outcomes. nih.gov The choice between these models depends on the specific research question, balancing physiological relevance with practical considerations. regmednet.com
| Feature | Primary Cell Cultures | Immortalized Cell Lines |
| Lifespan | Finite | Indefinite |
| Physiological Relevance | High, closely resembles in vivo state researchgate.net | Moderate, may exhibit genetic drift nih.gov |
| Genetic Integrity | Retains original genetic profile | Genetically modified, potential for aberrations |
| Culture Requirements | Often complex, require specific growth factors regmednet.com | Generally simpler, grow in conventional media regmednet.com |
| Consistency | Can have batch-to-batch variability | High consistency and reproducibility |
| Example in Retinoid Research | Not specified in provided context | Human foreskin fibroblasts (HS68) nih.gov |
Three-dimensional (3D) organoid models represent a significant advancement over traditional 2D cell cultures. nih.gov Organoids are self-organizing multicellular structures derived from stem cells that recapitulate the architecture and function of native tissues. mdpi.com This complexity allows for the study of cell-cell interactions and physiological processes in a more contextually relevant manner. nih.gov
In the field of retinoid research, retinal organoids derived from human pluripotent stem cells (hPSCs) have become powerful tools. nih.gov These "mini-retinas" develop a laminated structure composed of various retinal cell types, including photoreceptors, closely mimicking human retinal development. mdpi.comfrontiersin.org They are used to model retinal diseases, study the mechanisms of retinoid metabolism within the visual cycle, and test potential therapies. nih.govfrontiersin.org For example, studies have shown that retinoic acid can promote the maturation of photoreceptors in retinal organoids. frontiersin.org Similarly, intestinal organoids have been used to demonstrate how retinoids like retinoic acid can improve organoid growth, patterning, and cellular composition. nih.govresearchgate.net
Ex Vivo Tissue Slice Culture Models
Ex vivo tissue slice culture models bridge the gap between in vitro and in vivo research. amegroups.org These models use fresh tissue slices that maintain the native cellular architecture, cell-cell interactions, and the extracellular matrix for a limited time in culture. researchgate.netnih.gov This preservation of the tissue microenvironment is a key advantage for studying processes that depend on complex tissue organization. crownbio.com
In the context of retinyl palmitate research, ex vivo models of the skin, liver, or intestine could be used to study the absorption, storage, and metabolism of topically applied or systemically delivered retinyl palmitate in a controlled setting. For example, murine lung slices have been successfully cultured for extended periods, maintaining their parenchymal architecture. researchgate.net This type of model allows researchers to investigate the effects of compounds on a specific organ while avoiding the systemic influences of a live animal, providing a more accurate representation of tissue-specific responses than isolated cell cultures. amegroups.orgresearchgate.net
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects and metabolism of retinyl palmitate in a whole organism. Rodent models, particularly mice and rats, are widely used due to their genetic tractability and well-understood physiology. nih.gov These models have been crucial for understanding how dietary vitamin A, often in the form of retinyl palmitate, affects everything from skin health to embryonic development and immune function.
For example, studies in SKH-1 hairless mice have investigated the accumulation of retinyl palmitate and its hydrolysis to retinol (B82714) in the skin following topical application, demonstrating that it can alter the normal physiological levels of retinoids in the skin. researchgate.net Other studies using mouse models have shown that retinyl palmitate can mitigate UVB-induced skin photoaging by reducing collagen degradation and apoptosis. researchgate.netnih.gov
Genetically engineered animal models, such as knockout and transgenic mice, have provided profound insights into the specific roles of enzymes and proteins involved in retinyl palmitate metabolism.
Knockout Models: By deleting specific genes, researchers can determine the function of the corresponding protein. For instance, mice lacking the gene for lecithin:retinol acyltransferase (LRAT), the primary enzyme that esterifies retinol to form retinyl palmitate, show markedly altered milk retinyl ester composition. nih.gov In LRAT knockout (Lrat-/-) mice, milk contains significantly more free retinol and the residual retinyl esters are different from those in wild-type mice. nih.gov Similarly, knockout models for various retinol dehydrogenases (RDH) have been used to dissect their roles in the visual cycle. pnas.org Rpe65 knockout mice, which lack a key isomerohydrolase in the visual cycle, accumulate retinyl esters in the eye and serve as a model for certain retinal diseases. nih.gov
Transgenic Models: Transgenic models involve the insertion of a foreign gene or a reporter gene to study gene expression or protein function. A notable example is the RARE-luc transgenic mouse, which carries a luciferase reporter gene under the control of a retinoic acid response element (RARE). hogrefe.com This model allows for the real-time, in vivo assessment of retinoic acid receptor (RAR) activation in various tissues, providing a dynamic view of retinoid signaling pathways that are fueled by the metabolism of storage forms like retinyl palmitate. hogrefe.com
| Model | Gene Modified | Key Findings Related to Retinyl Palmitate |
| LRAT Knockout (Lrat-/-) Mouse | Lecithin:retinol acyltransferase (LRAT) | Drastically reduced retinyl esters in milk; altered fatty acid profile of remaining esters. nih.gov Severe loss of cone visual function and no 11-cis retinal in the eye. nih.gov |
| RPE65 Knockout (Rpe65-/-) Mouse | Retinal pigment epithelium-specific 65 kDa protein (RPE65) | Abolished isomerohydrolase activity, leading to the accumulation of retinyl esters (substrate for RPE65) in the eye. nih.gov |
| RDH Knockout Mice | Retinol Dehydrogenases (e.g., RDH5, RDH8, RDH12) | Used to determine the specific roles of these enzymes in converting retinol to retinal, a critical step in the visual cycle. pnas.org |
| RARE-luc Transgenic Mouse | Luciferase reporter gene driven by Retinoic Acid Response Elements (RARE) | Allows for real-time in vivo imaging of retinoic acid signaling activity, which is dependent on the metabolic conversion of precursors like retinyl palmitate. hogrefe.com |
Dietary manipulation models are fundamental to vitamin A research. By controlling the intake of retinoids, researchers can create states of deficiency, sufficiency, or excess, allowing for the study of how the body stores, mobilizes, and utilizes retinyl palmitate.
Vitamin A Deficiency (VAD) Models: Animals, typically rats or mice, are fed a diet completely devoid of vitamin A. ashpublications.orgnih.gov This leads to the depletion of hepatic retinyl palmitate stores. Studies on VAD mice have shown that the deficiency causes a systemic expansion of myeloid cells and reduces the expression of retinoid receptors in granulocytes. ashpublications.org HPLC analysis of liver tissue in these models confirms the depletion of retinyl palmitate and retinol over time. ashpublications.org These models are crucial for understanding the essential roles of vitamin A and the consequences of its absence.
Supplementation Models: In these models, animals are fed diets supplemented with varying levels of vitamin A, often as retinyl palmitate. This approach is used to study the effects of high-dose vitamin A or to replete deficient animals. For example, a study on a mouse model for retinitis pigmentosa (RhoD190N/+) found that a vitamin A-supplemented diet increased hepatic and plasma retinoid levels but diminished photoreceptor function in the mutant mice, highlighting that supplementation can have mutation-specific effects. nih.gov Another study in rats showed that vitamin A status, determined by hepatic retinyl palmitate stores, directly influences the metabolism and degradation of all-trans-retinoic acid. nih.gov
| Dietary Model | Animal Model | Key Research Findings |
| Vitamin A Deficiency | SENCAR Mice | Depletion of liver retinyl palmitate and retinol; systemic expansion of myeloid cells. ashpublications.org |
| Vitamin A Deficiency | Rats | Reduced metabolism of [3H]-RA compared to VA-adequate rats. nih.gov |
| Retinyl Palmitate Supplementation | RhoD190N/+ Mice (Retinitis Pigmentosa model) | Increased liver and plasma retinoid levels; diminished photoreceptor function in mutant mice. nih.gov |
| Retinyl Palmitate Repletion | Vitamin A-deficient Rats | Repletion with retinyl palmitate altered the metabolism of [3H]-RA to be similar to that in VA-adequate rats. nih.gov |
Comparative Animal Models
The study of retinyl palmitate across different animal models is crucial for elucidating its metabolic pathways, physiological functions, and potential effects. Significant variations in metabolism, tissue distribution, and biological response exist among species, making comparative analysis an essential component of retinoid research. Rodents, particularly rats and mice, are extensively utilized, but other models, including rabbits, monkeys, and various carnivorous species, provide unique insights into the diverse roles of this vitamin A ester.
Rodent Models in Retinyl Palmitate Research
Rats and mice are the most common models for investigating the effects of retinyl palmitate, particularly in the fields of developmental biology and dermatology. nih.gov Studies focusing on teratogenicity have identified retinoids as potent teratogens in a wide variety of species. nih.gov Different strains of rats have been used to characterize specific developmental abnormalities. For instance, research in Sprague-Dawley rats has shown that retinyl palmitate exposure can lead to skeletal anomalies. In contrast, studies using Fischer 344 rats have reported a different spectrum of malformations, highlighting strain-specific responses to retinoid exposure.
Table 1: Comparative Teratogenic Findings in Rat Models
| Animal Model | Observed Fetal Anomalies |
|---|---|
| Sprague-Dawley Rat | Decreased fetal weight, malformed wavy ribs, thoracic vertebrae malformations, additional ribs, lumbar vertebral defects, extra ossification centers. |
| Fischer 344 Rat | Cleft palate, exencephaly, microphthalmia, anophthalmia, hydronephrosis, brachygnathia, pinna anomalies, great vessel and heart anomalies. |
In dermatological research, mouse models are frequently employed to study the effects of retinyl palmitate on skin photoaging. mdpi.comresearchgate.net UVB-induced photoaging models in mice have demonstrated that topical application of retinyl palmitate can mitigate skin damage by modulating inflammatory responses and promoting collagen synthesis. nih.govdoaj.orgnih.gov These studies track changes in biomarkers to quantify the compound's effects on skin health.
Table 2: Research Findings in a UVB-Induced Photoaging Mouse Model
| Biomarker Category | Finding |
|---|---|
| Inflammatory Cytokines | Significant reduction in the expression of IL-6, IL-1β, and TNF-α. mdpi.comdoaj.orgnih.gov |
| Extracellular Matrix | Increased expression and synthesis of Type I Collagen (Col-I). mdpi.comdoaj.org |
| Skin Structure | Mitigation of epidermal hyperplasia. doaj.org |
| Cellular Processes | Activation of the peroxisome proliferator-activated receptor α (PPARα) pathway. mdpi.comresearchgate.net |
Metabolic Variations Across Species
The transport and storage of vitamin A exhibit remarkable diversity across the animal kingdom. wikipedia.org In many mammals, including humans, primates, and various omnivores and herbivores, the primary circulating form of vitamin A is retinol bound to retinol-binding protein (RBP). oregonstate.edu However, in most carnivorous species, a significant proportion of vitamin A is transported in the blood as retinyl esters. dntb.gov.ua This fundamental metabolic difference underscores the importance of selecting appropriate animal models for specific research questions.
Studies in domestic cats, for example, reveal that a high percentage of total plasma vitamin A is in esterified forms, with retinyl palmitate being a major component alongside retinyl stearate (B1226849) and retinyl oleate. Ferrets also show a marked increase in circulating retinyl esters after supplementation, with minimal changes to plasma retinol levels. This contrasts sharply with animals where retinol is the predominant transport form. The reliance on retinyl esters for transport in these species points to distinct metabolic and regulatory mechanisms.
Table 3: Predominant Circulating Forms of Vitamin A in Various Animal Species
| Species Group / Species | Primary Circulating Form(s) of Vitamin A | Key Research Finding |
|---|---|---|
| Humans, Primates, Omnivores, Herbivores | Retinol bound to RBP | Circulating retinol levels are tightly controlled and less responsive to immediate dietary intake. |
| Domestic Cat (Carnivore) | Retinyl Esters (~70% of total) | Retinyl palmitate is a major component of the circulating retinyl esters. |
| Ferret (Carnivore) | Retinyl Esters | Supplementation leads to a significant increase in plasma retinyl esters (palmitate and stearate), while retinol levels remain relatively stable. |
| Dog (Carnivore) | Retinyl Esters and Retinol | The concentration of circulating retinyl esters is proportional to dietary vitamin A intake, whereas retinol concentration is not. |
These species-specific differences in vitamin A metabolism are critical considerations when extrapolating findings from animal models. While rodent models are invaluable, particularly for genetic manipulation and controlled studies, understanding the unique physiology of other animals, such as carnivores, provides a broader perspective on the biochemistry and function of retinyl palmitate. cambridge.org
Emerging Research Avenues and Future Directions
Advanced Omics Approaches (Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies is revolutionizing our understanding of vitamin A palmitate's role in cellular and systemic physiology. These high-throughput methods allow for a comprehensive analysis of the molecules that dictate cellular function, providing a holistic view of retinoid pathways.
Genomics and Transcriptomics: These approaches are used to identify genes and RNA molecules that are influenced by retinoids. For instance, transcriptomic analysis has been employed to show how retinyl palmitate regulates gene expression related to collagen synthesis, inflammatory signaling, and apoptosis in skin cells exposed to UVB radiation. frontiersin.orgnih.gov This helps to build a complete picture of the genetic and molecular pathways affected by vitamin A palmitate.
Proteomics: This field focuses on the large-scale study of proteins. In retinoid research, proteomics can identify proteins that bind to vitamin A palmitate or its metabolites, as well as proteins whose expression levels change in response to retinoid status. This can reveal new retinoid-binding proteins and enzymes involved in its metabolism.
Metabolomics: This is the systematic identification and quantification of the complete set of small molecule metabolites in a biological system. Metabolomics has been instrumental in demonstrating how gut bacteria can metabolize vitamin A, producing various retinoid metabolites that influence host physiology. microbiomepost.com Combined with transcriptomics, metabolomic studies have revealed that retinyl palmitate can regulate multiple metabolic pathways. frontiersin.orgnih.gov
Multi-omics approaches, which combine data from these different fields, are becoming increasingly powerful for understanding complex biological systems. nih.govfrontiersin.orgbioscientifica.com For example, integrating genomic, proteomic, and metabolomic data can provide a more complete understanding of the molecular mechanisms underlying retinal vascular diseases and the role of retinoids in these processes. nih.gov
Single-Cell Resolution Studies of Retinoid Metabolism
Recent advancements in single-cell RNA sequencing (scRNA-seq) are providing unprecedented insights into the heterogeneity of cellular responses to vitamin A palmitate. This technology allows researchers to analyze gene expression in individual cells, revealing distinct subpopulations that may have been missed in bulk tissue analyses. nih.gov
In the liver, for example, scRNA-seq has been used to study hepatic stellate cells (HSCs), which are the primary storage site for retinyl palmitate in the form of lipid droplets. nih.gov These studies have revealed that HSCs are not a uniform population, but rather consist of distinct subpopulations with unique gene expression signatures and spatial localizations within the liver lobule. nih.govakoyabio.com This heterogeneity suggests that different HSC subpopulations may have specialized roles in vitamin A metabolism, fibrosis, and other liver functions. consensus.appnih.govrefine.bio
By applying scRNA-seq to various tissues, researchers can create detailed cellular atlases of retinoid metabolism, mapping out which cell types are responsible for the uptake, storage, and conversion of vitamin A palmitate. This approach will be critical for understanding how retinoid metabolism is regulated in both healthy and diseased states.
Artificial Intelligence and Machine Learning in Retinoid Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for accelerating retinoid research. nih.gov These computational approaches can analyze large and complex datasets to identify patterns, predict biological activities, and guide the development of new therapeutic agents. nih.gov
AI is also being used to design novel retinoid compounds with improved therapeutic properties. nih.gov By learning the relationships between chemical structure and biological activity, ML models can predict the efficacy and potential side effects of new retinoid candidates, reducing the time and cost of drug discovery. umich.edu Furthermore, AI can be used to analyze complex multi-omics datasets to generate new hypotheses about the mechanisms of retinoid action and identify novel therapeutic targets. researchgate.net
Development of Novel Research Tools and Probes
A significant challenge in retinoid research has been the difficulty of visualizing and tracking these molecules within living cells and tissues. To address this, scientists are developing novel research tools and probes with enhanced sensitivity and specificity.
Fluorescent Probes: New fluorescent analogues of retinoids have been synthesized that allow for real-time imaging of their distribution and dynamics in cells. sigmaaldrich.comlightox.co.uknih.gov These probes exhibit strong, solvatochromatic fluorescence, meaning their light-emitting properties change with the polarity of their environment, providing information about their localization within cellular compartments like the nucleus. nih.govacs.org These tools are being used to study retinoid binding to proteins and to screen for new drugs that modulate retinoid signaling. sigmaaldrich.comacs.org
Activity-Based Probes: Researchers have developed retinal-based chemical probes that can covalently bind to and identify enzymes involved in retinoid metabolism, such as retinaldehyde dehydrogenases. acs.org These probes are valuable for profiling enzyme activity in different cell types and for discovering new proteins that interact with retinoids. acs.org
Advanced Imaging Techniques: High-resolution imaging methods like two-photon microscopy are being used to visualize vitamin A storage in the eye. arvojournals.org This technique has led to the identification of novel subcellular structures called "retinosomes," which are involved in the accumulation of retinyl esters in retinal pigment epithelial cells. arvojournals.org
Chemically Modified Probes: A versatile method for inserting an azide (B81097) function into the retinoid structure has been developed, allowing for the creation of close-to-native molecular probes. nih.govresearchgate.net These probes retain their biological activity and can be used to study the complex metabolic pathways of vitamin A. nih.govresearchgate.net
Unexplored Physiological Roles and Interactions
While the classical roles of vitamin A in vision, immunity, and embryonic development are well-established, researchers are now uncovering novel physiological functions and signaling pathways for its metabolites. This includes exploring "non-canonical" signaling pathways that are independent of the traditional nuclear retinoic acid receptors (RARs).
Recent studies have shown that all-trans retinoic acid (atRA), a metabolite of vitamin A, can modulate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway and the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway. nih.gov These non-canonical actions are mediated by cellular retinoic acid-binding protein 1 (CRABP1) and can influence processes like cell cycle progression. nih.gov
Furthermore, there is evidence that retinoic acid can interact with other signaling systems, such as the Wnt signaling pathway. nih.gov In embryonic stem cells, retinoic acid has been shown to inhibit the canonical Wnt pathway while activating the non-canonical pathway, which has implications for cell differentiation. nih.gov The physiological roles of retinyl palmitate itself, particularly in the skin, are also an area of active investigation, with studies focusing on its effects on dermal aging, immune defense, and wound healing. nih.govresearchgate.net
Interplay with the Microbiome and Gut-Organ Axes
The gut microbiome is emerging as a critical regulator of host vitamin A metabolism. Gut bacteria can influence the conversion of dietary vitamin A into its active forms and storage forms. nih.gov Studies in mice have shown that the microbiome can modulate the expression of enzymes involved in retinoic acid synthesis in the intestine. nih.govfuturity.org
Specific bacterial species, such as Lactobacillus intestinalis, have been found to possess the enzymes necessary to metabolize vitamin A. microbiomepost.com This microbial metabolism can influence the levels of retinoids in the gut and systemically, thereby affecting host physiology, including immune homeostasis. microbiomepost.combmbreports.org
The interplay between vitamin A and the microbiome is bidirectional. Vitamin A status can also shape the composition of the gut microbiota. nih.govnih.gov This complex relationship is a key component of the gut-organ axes, such as the gut-liver axis and the gut-brain axis. Understanding how vitamin A palmitate and the microbiome interact is a promising area for developing new strategies to modulate immune function and treat diseases related to vitamin A deficiency or dysbiosis.
Q & A
Q. What validated analytical methods are recommended for quantifying Vitamin A palmitate in complex biological matrices?
Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying Vitamin A palmitate due to its specificity for retinyl esters. For lipid-rich samples, saponification followed by reverse-phase HPLC ensures accurate separation from triglycerides . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, as demonstrated in analyses of ethyl palmitate in natural product extracts .
Example Workflow:
Extraction : Use hexane or chloroform-methanol (2:1 v/v) for lipid isolation.
Saponification (if needed): Treat with 0.5 M KOH in ethanol to hydrolyze esters.
Chromatography : C18 column, mobile phase of acetonitrile:methanol (70:30), flow rate 1 mL/min, detection at 325 nm.
Reference Table:
| Method | Sensitivity (LOD) | Matrix Applicability | Key Challenge |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | Serum, tissues | Co-elution with lipids |
| GC-MS | 0.05 µg/mL | Plant extracts | Derivatization required |
Q. How can researchers ensure the stability of Vitamin A palmitate in experimental formulations?
Answer: Stability is highly dependent on oxidative protection. Use nitrogen-purged environments during preparation and storage. Nanoemulsion formulations (e.g., using Tween 80 and Span 80) enhance stability by reducing interfacial tension, as shown in in vitro studies with a 12-month shelf-life under 4°C . Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation kinetics.
Key Parameters to Monitor:
- Peroxide value (indicator of oxidation).
- Retinyl ester content via HPLC.
- Particle size in nanoemulsions (dynamic light scattering).
Advanced Research Questions
Q. How can contradictory data on Vitamin A palmitate’s bioavailability in different delivery systems be systematically resolved?
Answer: Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo). Apply a PICOT framework to standardize comparisons:
- P opulation: Animal model (e.g., Sprague-Dawley rats).
- I ntervention: Nanoemulsion vs. oral suspension.
- C omparison: AUC (area under the curve) for plasma retinyl esters.
- O utcome: Bioavailability (% relative to IV dose).
- T ime: 24-hour pharmacokinetic profile.
Meta-analysis of existing studies (e.g., Gurpreet & Singh, 2018 ) reveals nanoemulsions improve bioavailability by 40–60% due to enhanced lymphatic absorption. Discrepancies may stem from differences in surfactant ratios or digestion conditions .
Q. What experimental designs are optimal for studying the pro-vitamin A activity of Vitamin A palmitate in genetically modified models?
Answer: Use CRISPR-edited cell lines (e.g., HEK293T with RBP4 knockouts) to isolate retinoid metabolism pathways. Dose-response studies should include:
- Negative controls : Retinol-free media.
- Positive controls : All-trans retinoic acid.
- Endpoint assays : Luciferase-based RARE (retinoic acid response element) reporters.
Q. How can researchers address ethical and methodological challenges in clinical trials involving Vitamin A palmitate?
Answer: Adhere to PICOT-driven protocols for human studies :
- P : Target population (e.g., vitamin A-deficient cohorts).
- I : Oral supplementation (IU/day).
- C : Placebo vs. intervention.
- O : Serum retinol levels (HPLC-validated).
- T : 6-month follow-up.
Ethical considerations include avoiding hypervitaminosis A (upper limit: 10,000 IU/day for adults). Use stratified randomization to account for baseline nutritional status .
Q. What computational approaches are available to predict the interaction of Vitamin A palmitate with lipid bilayers?
Answer: Molecular dynamics (MD) simulations using GROMACS or CHARMM can model partitioning into membranes. Key parameters:
- Force field : Lipid14 for palmitate chains.
- Simulation time : 100 ns to observe stable insertion.
- Output metrics : Lateral diffusion coefficient, membrane thickness.
Validation Tip: Compare with experimental data from fluorescence anisotropy or DSC (differential scanning calorimetry) .
Contradiction Analysis and Troubleshooting
Q. Why do studies report conflicting results on the antioxidant vs. pro-oxidant effects of Vitamin A palmitate?
Answer: Dose-dependent duality is common. At low doses (≤5 µM), it acts as an antioxidant via radical scavenging. At high doses (>20 µM), it promotes lipid peroxidation. Standardize assays:
- TBARS assay for lipid peroxidation.
- ORAC assay for antioxidant capacity.
Mitigation Strategy: Use physiologically relevant concentrations (1–10 µM in cell culture) .
Q. How should researchers interpret historical discontinuation of Vitamin A palmitate drug formulations (e.g., Chase Chemical’s 1982 product) in modern studies?
Answer: Discontinuation ( ) often relates to formulation instability or safety concerns. Modern nanoencapsulation (e.g., liposomes) addresses these issues. Re-evaluate historical data using current analytical methods (e.g., nanoparticle tracking analysis) to identify past limitations .
Q. Guidance for Data Reporting
- Follow Pharmaceutical Research table guidelines: Roman numerals, self-explanatory titles, footnotes for exceptions .
- Disclose conflicts (e.g., synthetic vs. natural sourcing of Vitamin A palmitate) per ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
